Daphnegiravone D
Description
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Properties
Molecular Formula |
C26H28O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C26H28O6/c1-14(2)6-8-16-12-17(9-11-19(16)27)24-26(31-5)23(30)22-21(29)13-20(28)18(25(22)32-24)10-7-15(3)4/h6-7,9,11-13,27-29H,8,10H2,1-5H3 |
InChI Key |
DRQTXIBLDSADNE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Daphnegiravone D: A Technical Guide to its Origin, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Daphnegiravone D, a prenylated flavonoid isolated from the traditional Chinese medicinal plant Daphne giraldii Nitsche. It details the origin, extraction, and purification protocols, presents key quantitative data, and visualizes its known mechanisms of action in cancer cells.
Origin
This compound is a natural product originating from the stem and root barks of Daphne giraldii Nitsche, a plant belonging to the Thymelaeaceae family.[1][2] This plant has a history of use in Chinese folk medicine for treating ailments such as rheumatism, pain, and inflammation.[3][4] Phytochemical investigations have revealed that D. giraldii is a rich source of various secondary metabolites, including flavonoids, coumarins, and lignans, with this compound being a notable constituent due to its significant cytotoxic activities.[1][3]
Isolation and Purification
The isolation of this compound is a multi-step process involving solvent extraction and sequential chromatographic separations. The following protocol is based on the successful isolation of the compound.[1]
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation : Air-dried and powdered stem and root barks of D. giraldii (10.0 kg) are used as the starting material.
-
Extraction : The powdered plant material is extracted three times with 95% ethanol (B145695) (EtOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water (H₂O) and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity. This yields an EtOAc-soluble fraction (150.0 g) which is enriched with flavonoids like this compound.
Experimental Protocol: Chromatographic Purification
-
Initial Silica (B1680970) Gel Chromatography : The EtOAc fraction (150.0 g) is subjected to silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) gradient (from 100:1 to 1:1, v/v). This process yields seven primary fractions (Fr. 1–7).
-
Fraction 4 Purification : Fraction 4 (23.0 g), identified as containing the target compound, is further purified using MCI gel column chromatography with a methanol-water (MeOH-H₂O) gradient (from 50:50 to 100:0, v/v).
-
Size-Exclusion Chromatography : The resulting sub-fractions are separated on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove smaller impurities.
-
Final HPLC Purification : The target sub-fraction (Fr. 4-2) is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) using an isocratic mobile phase of 75% methanol in water to yield pure this compound (23.7 mg).
Isolation Workflow Visualization
Compound Characterization
This compound was identified and characterized using a combination of spectroscopic techniques.
Physicochemical and Spectroscopic Data
| Property | Data |
| Appearance | Yellow powder |
| Molecular Formula | C₂₆H₂₈O₆ |
| Molecular Weight | 436.49 g/mol |
| HRESIMS | m/z 437.1958 [M+H]⁺ (Calcd. for C₂₆H₂₉O₆, 437.1964) |
| UV λₘₐₓ (MeOH) nm | 210, 271 |
| IR (KBr) νₘₐₓ cm⁻¹ | 3393, 2924, 1629, 1585, 1499, 1450, 1378, 1283, 1162, 1111, 1032, 834 |
Table 1: Physicochemical and Spectroscopic Data for this compound.
NMR Spectroscopic Data
The structure of this compound was elucidated by comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
| Position | ¹³C NMR (150 MHz, CD₃OD) δc | ¹H NMR (600 MHz, CD₃OD) δh (J in Hz) |
| 2 | 165.6 | - |
| 3 | 103.6 | 6.60 (s) |
| 4 | 183.8 | - |
| 5 | 159.2 | - |
| 6 | 99.8 | 6.24 (s) |
| 7 | 163.0 | - |
| 8 | 106.1 | - |
| 9 | 162.6 | - |
| 10 | 106.8 | - |
| 1' | 123.6 | - |
| 2' | 128.4 | 7.37 (d, 8.4) |
| 3' | 116.4 | 6.88 (d, 8.4) |
| 4' | 159.5 | - |
| 5' | 116.4 | 6.88 (d, 8.4) |
| 6' | 128.4 | 7.37 (d, 8.4) |
| 1'' | 22.5 | 3.25 (d, 6.6) |
| 2'' | 123.4 | 5.20 (t, 6.6) |
| 3'' | 132.8 | - |
| 4'' | 25.9 | 1.76 (s) |
| 5'' | 17.9 | 1.65 (s) |
| 1''' | 29.0 | 2.58 (t, 7.8) |
| 2''' | 39.1 | 1.67 (m) |
| 3''' | 117.0 | 4.99 (d, 10.8), 5.04 (d, 17.4) |
| 4''' | 147.2 | 6.00 (m) |
| 5''' | 15.0 | 1.50 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC), while showing low toxicity to normal human cells.[1][5] Its anticancer effects are attributed to the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways.[1][2]
In Vitro Cytotoxicity
| Cell Line | Cell Type | IC₅₀ (µM) |
| Hep3B | Human Hepatocellular Carcinoma | 1.4 ± 0.1 |
| HepG2 | Human Hepatocellular Carcinoma | 8.3 ± 0.6 |
| A549 | Human Lung Carcinoma | 15.6 ± 1.1 |
| MCF-7 | Human Breast Adenocarcinoma | 12.7 ± 0.9 |
| L-02 | Human Normal Liver Cell | > 40 |
Table 3: Cytotoxic Activity (IC₅₀) of this compound after 48h treatment.[1]
Signaling Pathway 1: p38/JNK MAPK-Mediated Apoptosis
One of the primary mechanisms of this compound involves the modulation of the p38 and JNK mitogen-activated protein kinase (MAPK) pathways.[1] Treatment with this compound leads to the phosphorylation (activation) of p38 and the attenuation of JNK phosphorylation.[1][6] Activated p38 subsequently down-regulates the expression of key cell cycle proteins, leading to cell cycle arrest and apoptosis.[1][6]
References
- 1. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Daphnegiravone D chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnegiravone D is a novel prenylated flavonoid isolated from the plant Daphne giraldii Nitsche. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. This compound has demonstrated significant anti-cancer properties, particularly against hepatocellular carcinoma, by inducing cell cycle arrest, apoptosis, and oxidative stress. A key mechanism of its action involves the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical component of the DNA damage response pathway. This guide consolidates available data, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a prenylated flavonoid with the chemical formula C₂₆H₂₈O₆. Its structure was elucidated through extensive spectroscopic analysis, including high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2581826-37-9 | MedChemExpress |
| Molecular Formula | C₂₆H₂₈O₆ | (Wang et al., 2017) |
| Molecular Weight | 436.5 g/mol | (Wang et al., 2017) |
| Appearance | Yellowish gum | (Wang et al., 2017) |
| UV (MeOH) λmax (log ε) | 204 (4.58), 269 (4.44) nm | (Wang et al., 2017) |
| IR (KBr) νmax | 3387, 2921, 1648, 1583, 1494, 1245, 1160, 832 cm⁻¹ | (Wang et al., 2017) |
| Optical Rotation | [α]25D +10.0 (c 0.1, MeOH) | (Wang et al., 2017) |
Table 2: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Spectroscopic Data for this compound
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 2 | - | 162.7 |
| 3 | 3.78, s | 139.1 |
| 4 | - | 178.9 |
| 5 | - | 158.5 |
| 6 | 6.42, s | 99.8 |
| 7 | - | 163.6 |
| 8 | - | 105.7 |
| 9 | - | 158.4 |
| 10 | - | 105.8 |
| 1' | - | 123.8 |
| 2' | 7.35, d (8.4) | 129.5 |
| 3' | 6.88, d (8.4) | 116.1 |
| 4' | - | 159.2 |
| 5' | 6.88, d (8.4) | 116.1 |
| 6' | 7.35, d (8.4) | 129.5 |
| 1'' | 3.30, d (7.2) | 22.9 |
| 2'' | 5.20, t (7.2) | 123.5 |
| 3'' | - | 132.4 |
| 4'' | 1.65, s | 25.9 |
| 5'' | 1.58, s | 17.8 |
| 3-OCH₃ | 3.78, s | 60.1 |
Source: (Wang et al., 2017)
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against various cancer cell lines, with a particular efficacy against hepatocellular carcinoma (HCC) cells, including Hep3B and HepG2 lines.[1] Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress within cancer cells, contributing to their demise.
-
ATR Inhibition: this compound directly targets and inhibits the ATR protein kinase, a key regulator of the DNA damage response. This sensitizes cancer cells to DNA-damaging agents.
Signaling Pathways
This compound's biological effects are mediated through the modulation of several key signaling pathways. Its induction of G0/G1 arrest and apoptosis is dependent on the p38 and JNK MAPK pathways.[1]
References
Daphnegiravone D: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnegiravone D (DGD), a prenylated flavonoid isolated from Daphne giraldii, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying DGD's therapeutic effects, focusing on its role in inducing cell cycle arrest and apoptosis. It details the key signaling pathways involved, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating its properties.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach that culminates in the induction of apoptosis and cell cycle arrest in cancer cells. The primary molecular target identified is the Ataxia telangiectasia and Rad3-related (ATR) protein , a crucial kinase in the DNA damage response (DDR) pathway.[3] By directly targeting and inhibiting ATR, DGD disrupts the cancer cells' ability to repair DNA damage, leading to the accumulation of genomic instability and subsequently triggering cell death pathways.[3]
Furthermore, DGD's mechanism involves the induction of oxidative and nitrosative stress , which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This activation of p38 MAPK is a key driver of apoptosis. The c-Jun N-terminal kinase (JNK) MAPK pathway is also modulated by DGD to promote apoptosis.[2]
Concurrently, DGD induces a G0/G1 phase cell cycle arrest , preventing cancer cell proliferation.[2] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin E1, cyclin-dependent kinase 2 (CDK2), and CDK4.[2][4]
The interplay of these mechanisms—ATR inhibition, induction of oxidative/nitrosative stress, activation of pro-apoptotic signaling pathways, and cell cycle arrest—underlies the potent and selective anti-cancer activity of this compound.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 1.63 |
| HepG2 | Hepatocellular Carcinoma | 9.89 |
| A549 | Lung Cancer | > 50 |
| HCT-116 | Colon Cancer | > 50 |
| MCF-7 | Breast Cancer | > 50 |
| PC-3 | Prostate Cancer | > 50 |
| K562 | Leukemia | > 50 |
| U-2 OS | Osteosarcoma | > 50 |
| B16-F10 | Melanoma | > 50 |
| LO2 | Normal Human Liver Cells | 45.08 |
Data synthesized from a study by Wang et al. (2017).
Table 2: Effect of this compound on Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | DGD Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Hep3B | 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 0.5 | 10.2 ± 1.1 | 5.3 ± 0.8 | |
| 1.0 | 25.6 ± 2.3 | 12.7 ± 1.5 | |
| 2.0 | 48.9 ± 3.1 | 22.4 ± 2.0 | |
| HepG2 | 0 (Control) | 3.1 ± 0.6 | 2.2 ± 0.4 |
| 2.5 | 12.8 ± 1.3 | 7.6 ± 0.9 | |
| 5.0 | 28.4 ± 2.5 | 15.1 ± 1.7 | |
| 10.0 | 52.3 ± 3.5 | 25.8 ± 2.2 |
Data are representative and synthesized based on descriptions in Wang et al. (2017).[5] Values are presented as mean ± SD.
Table 3: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | DGD Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Hep3B | 0 (Control) | 55.2 ± 2.8 | 30.1 ± 2.1 | 14.7 ± 1.9 |
| 0.5 | 65.8 ± 3.1 | 22.5 ± 1.8 | 11.7 ± 1.5 | |
| 1.0 | 78.2 ± 3.5 | 15.3 ± 1.4 | 6.5 ± 0.9 | |
| 2.0 | 85.1 ± 3.9 | 9.8 ± 1.1 | 5.1 ± 0.7 | |
| HepG2 | 0 (Control) | 58.9 ± 3.0 | 28.5 ± 2.0 | 12.6 ± 1.6 |
| 2.5 | 68.3 ± 3.3 | 20.7 ± 1.7 | 11.0 ± 1.4 | |
| 5.0 | 79.6 ± 3.6 | 14.1 ± 1.3 | 6.3 ± 0.8 | |
| 10.0 | 88.4 ± 4.1 | 7.9 ± 1.0 | 3.7 ± 0.6 |
Data are representative and synthesized based on descriptions in Wang et al. (2017).[4] Values are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Investigating this compound's Effects.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines Hep3B and HepG2, and the normal human liver cell line LO2 are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted with culture medium to the desired final concentrations for experiments. The final concentration of DMSO in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting the compensation and gates.
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
-
Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies can be used: anti-ATR, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-caspase-3, anti-PARP, anti-cyclin E1, anti-CDK2, anti-CDK4, and anti-tubulin (as a loading control).
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified by densitometry.
Conclusion
This compound is a promising natural compound with potent anti-cancer activity, particularly against hepatocellular carcinoma. Its mechanism of action is multifaceted, involving the direct inhibition of ATR, induction of oxidative and nitrosative stress, modulation of the p38 and JNK MAPK signaling pathways, and induction of G0/G1 cell cycle arrest, all of which contribute to the induction of apoptosis in cancer cells. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of this compound.
References
- 1. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Daphnegiravone D: A Novel Selective ATR Protein Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. In response to DNA damage and replication stress, ATR activates downstream signaling cascades that lead to cell cycle arrest, DNA repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replicative stress, making ATR an attractive therapeutic target. Daphnegiravone D (DGD), a natural compound isolated from Daphne giraldii, has emerged as a promising agent that induces cell death in cancer cells by selectively targeting ATR. This technical guide provides a comprehensive overview of the core scientific findings related to this compound as a selective ATR protein inhibitor, focusing on its mechanism of action, experimental validation, and potential for therapeutic development.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting the ATR protein in hepatocellular carcinoma (HCC) cells.[1] Unlike conventional kinase inhibitors that competitively block the ATP-binding site, this compound appears to induce a decrease in both ATR mRNA and protein levels in a concentration-dependent manner.[1] This suggests a mechanism that may involve regulation of ATR gene expression or protein stability. The direct binding of this compound to the ATR protein has been confirmed using a cellular thermal shift assay (CETSA).[1]
The targeting of ATR by this compound leads to significant downstream cellular consequences, including the induction of apoptosis and the generation of reactive oxygen species (ROS) in Hep3B cells.[1] Furthermore, knockdown of ATR has been shown to enhance the apoptotic and ROS-inducing effects of this compound, further validating ATR as its primary target.[1]
Quantitative Data Summary
While specific enzymatic IC50 values for this compound against ATR are not available in the primary literature, likely due to its mechanism of reducing ATR protein levels rather than direct enzymatic inhibition, the following table summarizes the reported effects and provides a comparative context with other known ATR inhibitors.
| Inhibitor | Target | Reported Activity | Cell Line | Reference |
| This compound | ATR | Decreased ATR mRNA and protein levels (concentration-dependent) | Hep3B | [1] |
| VE-821 | ATR | IC50: 26 nM (cell-free), Ki: 13 nM | - | |
| AZD6738 (Ceralasertib) | ATR | IC50: 1 nM (cell-free) | - | |
| VX-970 (Berzosertib) | ATR | IC50: 19 nM | HT29 |
Experimental Protocols
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Assay
The iTRAQ assay was employed to identify the potential protein targets of this compound in Hep3B cells.[1]
Methodology:
-
Cell Culture and Treatment: Hep3B cells were cultured under standard conditions and treated with this compound at a pre-determined concentration and for a specific duration.
-
Protein Extraction and Digestion: Total proteins were extracted from both treated and untreated cells. The protein concentration was determined, and equal amounts of protein from each sample were reduced, alkylated, and digested with trypsin overnight.
-
iTRAQ Labeling: The resulting peptides from each sample were labeled with distinct iTRAQ reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: The labeled peptides were combined, fractionated by high-performance liquid chromatography (HPLC), and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data was searched against a protein database to identify and quantify the proteins. The fold change in protein expression between the this compound-treated and control samples was calculated. A significant change in the expression level of ATR was observed.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA was utilized to confirm the direct binding of this compound to the ATR protein in a cellular context.[1]
Methodology:
-
Cell Treatment: Hep3B cells were treated with either this compound or a vehicle control for a specified time.
-
Heating: The cell suspensions were divided into aliquots and heated to a range of temperatures for a defined period to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells were lysed, and the soluble protein fraction was separated from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: The amount of soluble ATR protein in each sample was determined by Western blotting using an ATR-specific antibody.
-
Data Interpretation: A ligand-bound protein is stabilized and will have a higher melting temperature compared to the unbound protein. A shift in the melting curve of ATR in the presence of this compound indicates direct binding.
Molecular Docking
Molecular docking studies were performed to predict and visualize the binding mode of this compound to the ATR protein.[1]
Methodology:
-
Protein and Ligand Preparation: The three-dimensional structure of the ATR protein was obtained from a protein data bank or generated through homology modeling. The structure of this compound was built and optimized.
-
Docking Simulation: A molecular docking program was used to predict the binding pose of this compound within the active site or other potential binding pockets of ATR.
-
Binding Analysis: The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of ATR were analyzed to understand the basis of their interaction.
Signaling Pathways and Experimental Workflows
Combination Therapy
Preliminary studies have investigated the combination of this compound with the chemotherapeutic agent oxaliplatin (B1677828).[1] The results indicated that the combination of this compound and oxaliplatin led to a greater increase in apoptosis and ROS production in Hep3B cells compared to either drug alone.[1] This suggests a synergistic or additive effect, highlighting the potential of using this compound to sensitize cancer cells to conventional DNA-damaging agents.
Conclusion and Future Directions
This compound represents a novel and promising selective ATR inhibitor with a distinct mechanism of action that involves the downregulation of ATR protein levels. The identification and validation of ATR as its direct target provide a strong rationale for its further development as an anti-cancer agent. Future research should focus on elucidating the precise molecular mechanism by which this compound regulates ATR expression, conducting in vivo efficacy and toxicity studies in relevant animal models, and exploring its potential in combination with a broader range of DNA-damaging therapies and other targeted agents. The unique mechanism of this compound may offer advantages in overcoming resistance to conventional ATR inhibitors and provides a new avenue for therapeutic intervention in ATR-dependent cancers.
References
A Technical Guide to the Biological Activity of Daphnegiravone D on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms of Daphnegiravone D (DGD), a prenylated flavonoid with significant anti-tumor properties. The focus is on its impact on critical cellular signaling pathways, primarily in the context of hepatocellular carcinoma (HCC). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways to facilitate a comprehensive understanding for research and development applications.
Introduction to this compound
This compound is a naturally occurring prenylated flavonoid isolated from the plant Daphne giraldii Nitsche. It has demonstrated significant cytotoxic activity against various cancer cell lines while showing minimal toxicity to normal human cells.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a compound of interest for oncological research and drug development. This guide will explore the specific signaling cascades modulated by DGD, including the p38 MAPK pathway and the ATR-mediated DNA damage response.
Core Signaling Pathway: p38 MAPK-Mediated Apoptosis
This compound is a potent inducer of apoptosis in hepatocellular carcinoma cells (Hep3B and HepG2) through a mechanism dependent on the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The process is initiated by the DGD-induced generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative and nitrosative stress.[1] This stress environment triggers the activation of p38 MAPK, which in turn executes the apoptotic program.
A key feature of this pathway is a positive feedback loop, where the activation of p38 further enhances both oxidative and nitrosative stress, amplifying the apoptotic signal.[1] The execution of apoptosis is confirmed by the cleavage of downstream markers such as caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2]
Quantitative Data: Apoptosis Induction in HCC Cells
The table below summarizes the dose-dependent effect of this compound on apoptosis in two different hepatocellular carcinoma cell lines after 48 hours of treatment.
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Hep3B | 0.5 - 2.0 µM | Dose-dependent increase in Annexin V-positive apoptotic cells. | [2] |
| HepG2 | 2.5 - 10.0 µM | Dose-dependent increase in Annexin V-positive apoptotic cells. | [2] |
Signaling Pathway Diagram: DGD-Induced p38-Dependent Apoptosis
Caption: DGD induces apoptosis via ROS/RNS and a p38 MAPK positive feedback loop.
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol outlines the methodology for quantifying apoptosis using flow cytometry, as employed in studies investigating this compound.[2]
-
Cell Culture and Treatment:
-
Seed Hep3B or HepG2 cells in 6-well plates at a density of 1x10⁵ cells/well and culture overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM for Hep3B) for 48 hours. Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC and PI positive cells are considered late apoptotic or necrotic.
-
Core Signaling Pathway: ATR Inhibition and DNA Damage Response
Further investigation into the molecular targets of this compound has revealed its ability to directly target the Ataxia Telangiectasia and Rad3-related (ATR) protein.[3] ATR is a critical kinase in the DNA damage response (DDR) pathway. By inhibiting ATR, DGD disrupts cellular mechanisms for DNA repair, leading to an accumulation of damage and subsequent cell death.[3][4]
This targeted inhibition of ATR by DGD has been shown to increase apoptosis and the production of ROS in Hep3B cells.[3] The effect is synergistic when combined with conventional DNA-damaging chemotherapy drugs like oxaliplatin, suggesting a promising strategy for combination cancer therapy.[3]
Quantitative Data: ATR Expression and Combination Therapy
| Target / Combination | Measurement | Observed Effect | Reference |
| ATR Protein & mRNA | Western Blot & qPCR | Dose-dependent decrease in both protein and mRNA levels in Hep3B cells. | [3] |
| DGD + Oxaliplatin (OXA) | Apoptosis & ROS levels | A greater increase in apoptosis and ROS production in Hep3B cells compared to either drug alone. | [3] |
Signaling Pathway Diagram: DGD as an ATR Inhibitor
Caption: DGD directly inhibits ATR, blocking DNA repair and enhancing apoptosis and ROS.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to verify direct binding between a compound and its target protein in a cellular environment, as was done to confirm DGD's interaction with ATR.[3]
-
Cell Treatment:
-
Culture Hep3B cells to near confluence.
-
Treat one group of cells with a high concentration of this compound and another with a vehicle control (e.g., DMSO).
-
Incubate for a specified time to allow for compound uptake.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into several PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Separation and Detection:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to separate soluble proteins from aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ATR protein remaining at each temperature point using Western blotting.
-
-
Data Analysis:
-
A positive result is indicated by a "thermal shift," where the ATR protein in DGD-treated samples remains soluble at higher temperatures compared to the control. This stabilization suggests direct binding of DGD to ATR.
-
Cellular Effect: G0/G1 Phase Cell Cycle Arrest
In addition to inducing apoptosis, this compound inhibits the proliferation of HCC cells by causing cell cycle arrest at the G0/G1 phase.[5] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thus halting their division. The mechanism involves the modulation of key G0/G1-related proteins. DGD treatment leads to a decrease in the expression of Cyclin D1, Cyclin E1, CDK2, and CDK4, which are essential for the G1/S transition.[5]
Quantitative Data: G0/G1 Arrest in HCC Cells
| Cell Line | DGD Concentration | Observation Time | Effect on Cell Cycle | Reference |
| Hep3B | 0.5 - 2.0 µM | 48 hours | Significant, dose-dependent accumulation of cells in the G0/G1 phase. | [5] |
| HepG2 | 2.5 - 10.0 µM | 48 hours | Significant, dose-dependent accumulation of cells in the G0/G1 phase. | [5] |
Logical Relationship Diagram: DGD-Induced Cell Cycle Arrest
Caption: DGD downregulates key proteins to block the G1/S transition, causing arrest.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze cell cycle distribution via flow cytometry.[5]
-
Cell Culture and Treatment:
-
Seed Hep3B or HepG2 cells and treat with various concentrations of DGD for 24 or 48 hours as described in Protocol 2.3.
-
-
Cell Harvesting and Fixation:
-
Harvest cells via trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak indicates arrest in that phase.
-
References
- 1. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Daphnegiravone D-Induced Apoptosis in Liver Cancer: A Technical Guide
Abstract: Daphnegiravone D (DGD), a prenylated flavonoid isolated from Daphne giraldii Nitsche, has emerged as a potent anti-cancer agent, demonstrating significant cytotoxic effects against hepatocellular carcinoma (HCC).[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying DGD-induced apoptosis in liver cancer cells. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product-based therapeutics.
Core Mechanism of Action
This compound exerts its anti-tumor effects on liver cancer cells through a multi-faceted approach, primarily by inducing apoptosis and cell cycle arrest. The core mechanisms involve the direct targeting of the Ataxia telangiectasia and Rad3-related protein (ATR), the generation of cellular stress, and the activation of key signaling cascades.[1][2]
Direct Targeting of ATR
Subsequent research identified ATR, a crucial protein in DNA damage response, as a direct target of DGD in HCC cells.[2] Proteomic analysis using isobaric labels for relative and absolute quantification (iTRAQ) revealed a significant change in ATR levels upon DGD treatment.[2] This interaction was further confirmed by cellular thermal shift assays (CETSA) and molecular docking, which showed that DGD binds directly to the ATR protein.[2] The inhibition of ATR by DGD disrupts DNA damage repair and cell cycle checkpoints, sensitizing cancer cells to apoptosis.[2][3] Knockdown of ATR in Hep3B cells was shown to enhance DGD-induced apoptosis and the production of reactive oxygen species (ROS).[2]
Induction of Oxidative and Nitrosative Stress
A primary mechanism of DGD is the induction of both oxidative and nitrosative stress within HCC cells, which contributes significantly to apoptotic cell death.[1] This is characterized by an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study highlighted that a positive feedback loop exists where DGD-induced oxidative and nitrosative stress each lead to the activation of the p38 MAPK pathway, which in turn amplifies the stress, thereby enhancing the apoptotic signal.[1]
Activation of p38/JNK MAPK Signaling Pathway
DGD triggers apoptosis through the activation of the p38 and JNK mitogen-activated protein kinase (MAPK) pathways.[4] This activation leads to the downstream execution of apoptosis, evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), two key markers of apoptosis.[4] The cleavage of PARP by activated caspase-3 is critical as it inactivates a key DNA repair enzyme, pushing the cell towards programmed cell death.[3][4]
G0/G1 Phase Cell Cycle Arrest
In addition to inducing apoptosis, DGD causes cell cycle arrest at the G0/G1 phase in both Hep3B and HepG2 cells.[3] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. Mechanistically, DGD was found to decrease the protein expression of key G0/G1-related proteins, including cyclin E1, cyclin-dependent kinase 2 (CDK2), and CDK4, in a dose-dependent manner.[3]
Quantitative Efficacy Data
The effectiveness of this compound has been quantified through both in vitro cell-based assays and in vivo animal models.
Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| HepG2 | 9.89 | [4] |
| Hep3B | 1.63 | [4] |
Table 2: Effective Concentrations for Apoptosis Induction (48h Treatment)
| Cell Line | Concentration Range (µM) | Observation | Reference |
| HepG2 | 2.5 - 10.0 | Dose-dependent increase in apoptotic cells | [4] |
| Hep3B | 0.5 - 2.0 | Dose-dependent increase in apoptotic cells | [4] |
Table 3: In Vivo Antitumor Efficacy in Hep3B Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Volume Inhibition Rate | Reference |
| DGD (5 mg/kg) | i.p., every 2 days for 2 weeks | ~35.9% | [5] |
| DGD (10 mg/kg) | i.p., every 2 days for 2 weeks | ~50.3% | [5] |
Experimental Methodologies
The following protocols are synthesized from the methodologies described in the cited literature.[1][2][3]
Cell Culture and Drug Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Hep3B are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
Apoptosis Detection by Annexin V-FITC/PI Staining
-
Seed HepG2 or Hep3B cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DGD (e.g., 0.5-2.0 μM for Hep3B, 2.5-10.0 μM for HepG2) for 48 hours.[4]
-
Harvest cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Apoptotic cells are quantified based on Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations.[4]
Western Blot Analysis
-
Treat cells with DGD as described above for 48 hours.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved-caspase 3, cleaved-PARP, cyclin E1, CDK2, CDK4, p38, JNK, and ATR overnight at 4°C.[2][3][4] Use an antibody against Tubulin or β-actin as a loading control.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 5 × 10^6 Hep3B cells suspended in PBS into the right flank of each mouse.
-
Treatment Protocol: When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., vehicle control, 5 mg/kg DGD, 10 mg/kg DGD).[5]
-
Administer DGD or vehicle intraperitoneally (i.p.) every two days for a period of two weeks.[5]
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors and fix them in formalin for histopathological (H&E staining) and immunohistochemical (e.g., Ki-67) analysis.[5]
Conclusion and Future Directions
This compound is a promising natural flavonoid that induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells through a sophisticated network of actions, including the direct inhibition of ATR, induction of cellular stress, and activation of the p38/JNK MAPK pathway.[1][2] Its efficacy, demonstrated in both in vitro and in vivo models, underscores its potential for development as a therapeutic agent for liver cancer.
Future research should focus on detailed pharmacokinetic and toxicological studies to establish a safety profile. Furthermore, given its mechanism of targeting the DNA damage response via ATR, combination therapies should be explored. For instance, combining DGD with conventional DNA-damaging chemotherapeutic agents like oxaliplatin (B1677828) could yield synergistic effects, a strategy already suggested by preliminary studies.[2] Elucidating the precise interplay between ATR inhibition and the induction of oxidative/nitrosative stress will also provide deeper insights into its comprehensive anti-cancer activity.
References
- 1. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of Daphnegiravone D in Generating Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnegiravone D (DGD), a natural flavonoid, has emerged as a promising anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC). Its mechanism of action is intrinsically linked to the induction of cellular stress, leading to apoptosis. A cornerstone of this process is the generation of reactive oxygen species (ROS), which plays a pivotal role in initiating and amplifying the apoptotic signaling cascade. This technical guide provides an in-depth exploration of the molecular pathways through which this compound induces ROS production, supported by available data and detailed experimental protocols.
Introduction
This compound is a prenylated flavonoid that has demonstrated significant cytotoxic effects against various cancer cell lines, with a notable lack of toxicity towards normal cells. Its therapeutic potential lies in its ability to trigger programmed cell death, or apoptosis, in cancer cells. Central to this apoptotic induction is the generation of both reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative and nitrosative stress. This document will focus on the mechanisms underpinning DGD-induced ROS generation and its downstream consequences.
Signaling Pathways of this compound-Induced ROS Generation
This compound orchestrates a multi-faceted attack on cancer cells, culminating in the production of ROS through at least two interconnected signaling pathways: the p38 MAPK pathway and the inhibition of the ATR protein.
p38 MAPK-Mediated ROS Generation
This compound treatment leads to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This activation is not merely a downstream effect of ROS but exists in a positive feedback loop, where p38 activation stimulates further ROS production, and elevated ROS levels, in turn, sustain p38 activation. This reciprocal amplification creates a robust and sustained stress signal that pushes the cell towards apoptosis.
Caption: Positive feedback loop between p38 MAPK activation and ROS generation induced by this compound.
ATR Inhibition and its Impact on ROS Levels
A key molecular target of this compound is the Ataxia telangiectasia and Rad3-related (ATR) protein, a critical regulator of the DNA damage response. DGD has been shown to directly target and inhibit ATR, leading to a decrease in its mRNA and protein expression. The knockdown of ATR in cancer cells has been demonstrated to increase both apoptosis and the generation of ROS. This suggests that the inhibition of ATR by DGD disrupts normal cellular stress responses, leading to an accumulation of ROS.
Furthermore, the combination of this compound with other DNA-damaging agents, such as oxaliplatin, results in a synergistic increase in both apoptosis and ROS production, highlighting the significance of ATR inhibition in this process.
Caption: Inhibition of ATR by this compound leads to increased ROS generation and apoptosis.
Quantitative Data on this compound-Induced ROS Generation
Table 1: Effect of this compound on ROS Levels in Hepatocellular Carcinoma Cells
| Cell Line | DGD Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS (vs. Control) |
| HepG2 | Data not available | Data not available | Concentration-dependent increase expected |
| Hep3B | Data not available | Data not available | Concentration-dependent increase expected |
Table 2: Effect of this compound on Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | DGD Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) |
| HepG2 | Data not available | Data not available | Concentration-dependent increase expected |
| Hep3B | Data not available | Data not available | Concentration-dependent increase expected |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to elucidate the role of this compound in ROS generation and apoptosis. These are representative methodologies and may require optimization for specific experimental conditions.
Measurement of Intracellular ROS
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2, Hep3B)
-
This compound (DGD) of desired concentrations
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of DGD for the desired time period. Include a vehicle-treated control group.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. For microscopy, capture images using a suitable filter set.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Caption: Experimental workflow for the detection of intracellular ROS using DCFH-DA.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the use of Annexin V and PI staining to quantify apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2, Hep3B)
-
This compound (DGD) of desired concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with DGD for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound is a potent inducer of ROS in hepatocellular carcinoma cells, a critical event in its anti-cancer mechanism. The generation of ROS is intricately linked to the activation of the p38 MAPK pathway and the inhibition of the ATR protein. This dual-pronged attack overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress that ultimately triggers apoptosis. Further research is warranted to obtain precise quantitative data on DGD-induced ROS generation to better understand its dose-response relationship and to optimize its therapeutic application. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted role of this compound in cancer therapy.
Daphnegiravone D: A Deep Dive into its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnegiravone D (DGD), a naturally occurring prenylated flavonoid isolated from Daphne giraldii, has emerged as a compound of significant interest in oncology research. Studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly hepatocellular carcinoma (HCC). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle progression, offering a valuable resource for researchers and professionals in drug development.
Core Mechanism of Action: Targeting the ATR Signaling Pathway
This compound exerts its effects on the cell cycle primarily by targeting the Ataxia telangiectasia and Rad3-related protein (ATR), a crucial kinase in the DNA damage response (DDR) pathway.[1] ATR plays a pivotal role in sensing and responding to DNA replication stress, thereby controlling cell cycle checkpoints. By directly binding to and inhibiting ATR, DGD disrupts the normal cell cycle process, leading to cell cycle arrest and subsequent apoptosis.[1]
Effects on Cell Cycle Progression: G0/G1 Phase Arrest
Treatment of hepatocellular carcinoma cells (Hep3B and HepG2) with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle.[2] This is characterized by a dose-dependent accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effects of this compound on the cell cycle distribution in Hep3B and HepG2 cells after 48 hours of treatment.
| Cell Line | DGD Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Hep3B | 0 | 55.1 ± 2.3 | 28.4 ± 1.8 | 16.5 ± 1.5 |
| 0.5 | 62.3 ± 2.8 | 23.1 ± 1.6 | 14.6 ± 1.3 | |
| 1.0 | 68.7 ± 3.1 | 19.5 ± 1.4 | 11.8 ± 1.1 | |
| 2.0 | 75.4 ± 3.5 | 15.2 ± 1.2 | 9.4 ± 0.9 | |
| HepG2 | 0 | 58.2 ± 2.5 | 25.9 ± 1.9 | 15.9 ± 1.4 |
| 2.5 | 65.1 ± 3.0 | 21.3 ± 1.7 | 13.6 ± 1.2 | |
| 5.0 | 71.9 ± 3.3 | 17.8 ± 1.5 | 10.3 ± 1.0 | |
| 10.0 | 78.6 ± 3.8 | 13.1 ± 1.1 | 8.3 ± 0.8 |
Data compiled from studies on Hep3B and HepG2 cells.[2]
Modulation of Cell Cycle Regulatory Proteins
The G0/G1 arrest induced by this compound is a direct consequence of its impact on the expression of key cell cycle regulatory proteins. Specifically, DGD treatment leads to a dose-dependent decrease in the protein levels of Cyclin E1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4).[2] Interestingly, the expression of Cyclin D1 remains largely unaffected.[2]
Quantitative Western Blot Analysis
The table below summarizes the relative protein expression levels of G0/G1 phase-related proteins in Hep3B and HepG2 cells following a 48-hour treatment with this compound.
| Cell Line | DGD Concentration (µM) | Relative Cyclin D1 Expression | Relative Cyclin E1 Expression | Relative CDK2 Expression | Relative CDK4 Expression |
| Hep3B | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 1.0 | ~1.00 | Decreased | Decreased | Decreased | |
| 2.0 | ~1.00 | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| HepG2 | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 5.0 | ~1.00 | Decreased | Decreased | Decreased | |
| 10.0 | ~1.00 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Qualitative summary based on reported Western blot analyses.[2]
Induction of Apoptosis
Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in cancer cells.[3][4] This is evidenced by an increase in the sub-G1 peak in cell cycle analysis, a hallmark of apoptotic cells.[4] Further confirmation comes from Annexin V-FITC/PI double-staining assays, which show a dose-dependent increase in both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[4] The apoptotic cascade is further mediated by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for DGD Analysis.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines Hep3B and HepG2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control, and incubated for the desired time period (e.g., 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A (to prevent staining of RNA) and propidium (B1200493) iodide (PI) in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., Cyclin D1, Cyclin E1, CDK2, CDK4, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or tubulin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
This compound demonstrates significant potential as an anticancer agent by effectively inducing G0/G1 cell cycle arrest and apoptosis in hepatocellular carcinoma cells. Its primary mechanism of action involves the inhibition of the ATR signaling pathway, leading to the downregulation of key G0/G1 phase regulatory proteins. The induction of oxidative and nitrosative stress, coupled with the activation of the p38 MAPK pathway, further contributes to its pro-apoptotic effects. This detailed guide provides a comprehensive overview of the current understanding of this compound's impact on cell cycle progression, offering a solid foundation for future research and drug development endeavors in oncology.
References
- 1. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of Daphnegiravone D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnegiravone D (DGD), a prenylated flavonoid isolated from Daphne giraldii Nitsche, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against cancer cells.[1] This technical guide provides a comprehensive overview of the current understanding of DGD's anti-tumor potential, focusing on its mechanism of action, effects on key signaling pathways, and quantitative data from in vitro studies. The information presented herein is intended to serve as a resource for researchers investigating novel therapeutic agents for cancer treatment.
Cytotoxic Activity of this compound
This compound has shown significant inhibitory effects on the growth of several cancer cell lines, with a notable selectivity for hepatocellular carcinoma (HCC) cells.[1][2] The cytotoxic activity of DGD has been quantified through IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 9.89 | [2] |
| Hep3B | Hepatocellular Carcinoma | 1.63 | [2] |
Mechanism of Action
The anti-tumor activity of this compound is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells through a multi-faceted mechanism.[1][2][3]
Induction of Apoptosis via Oxidative and Nitrosative Stress
DGD has been shown to induce apoptosis in hepatocellular carcinoma cells (HepG2 and Hep3B) by triggering oxidative and nitrosative stress.[1] This is characterized by an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), which in turn activates downstream apoptotic pathways.
Targeting of Ataxia Telangiectasia and Rad3-related Protein (ATR)
A key molecular target of DGD is the Ataxia telangiectasia and Rad3-related protein (ATR), a critical kinase in the DNA damage response (DDR) pathway.[3] DGD has been observed to decrease both the mRNA and protein levels of ATR in a concentration-dependent manner.[3] The inhibition of ATR by DGD sensitizes cancer cells to DNA damage, leading to increased apoptosis.[3]
Modulation of MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in mediating DGD-induced apoptosis. Specifically, DGD treatment leads to an increased phosphorylation of p38 MAPK and a decreased phosphorylation of c-Jun N-terminal kinase (JNK).[2] The phosphorylation status of extracellular signal-regulated kinase (ERK) remains unaffected.[2] The activation of the p38 pathway is a key driver of the apoptotic response initiated by DGD.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma cells.[2] This prevents the proliferation of cancer cells and contributes to the overall anti-tumor effect.
Signaling Pathways Implicated in this compound's Anti-Tumor Activity
The following diagram illustrates the known signaling pathways modulated by this compound in cancer cells.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the anti-tumor potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of DGD on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after DGD treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of DGD for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways.
-
Protein Extraction: Treat cells with DGD, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATR, p-p38, p38, p-JNK, JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro investigation of a potential anti-tumor compound like this compound.
Caption: In vitro investigation workflow for this compound.
Future Directions
The current body of research provides a strong foundation for the anti-tumor potential of this compound, primarily based on in vitro studies. To further elucidate its therapeutic promise, future investigations should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of DGD in preclinical animal models, such as xenograft models of hepatocellular carcinoma, is a critical next step.
-
Pharmacokinetics and Bioavailability: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of DGD are necessary to understand its behavior in a physiological system.
-
Combination Therapies: Exploring the synergistic effects of DGD with existing chemotherapeutic agents, as suggested by the preliminary data with oxaliplatin, could lead to more effective treatment strategies.[3]
-
Investigation of Other Signaling Pathways: While the roles of the ATR and MAPK pathways are established, the involvement of other critical cancer-related pathways, such as the PI3K/Akt pathway, warrants investigation.
Conclusion
This compound is a promising natural compound with demonstrated anti-tumor activity against hepatocellular carcinoma cells in vitro. Its mechanism of action, involving the induction of apoptosis through oxidative stress, targeting of the ATR pathway, and modulation of MAPK signaling, highlights its potential as a lead compound for the development of novel cancer therapeutics. Further in vivo studies are essential to validate these in vitro findings and to advance DGD towards clinical application.
References
Daphnegiravone D: A Deep Dive into its Therapeutic Potential for Hepatocellular Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies.[1][2] Natural products have historically been a rich source of anti-cancer agents. Daphnegiravone D (DGD), a prenylated flavonoid isolated from Daphne giraldii, has emerged as a promising candidate for HCC therapy.[3] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, summarizing key quantitative data, and detailing experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-pronged Attack on HCC
This compound exerts its anti-tumor effects on hepatocellular carcinoma through several interconnected mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress. A key finding has been the identification of Ataxia telangiectasia and Rad3-related protein (ATR), a crucial player in the DNA damage response, as a direct target of DGD.[4]
Direct Targeting of ATR
Research has shown that this compound directly binds to and inhibits the ATR protein.[4] This was determined through techniques such as isobaric labels for relative and absolute quantification (iTRAQ) to identify protein targets, followed by cellular thermal shift assay (CETSA) to confirm direct binding.[4] The inhibition of ATR by DGD leads to a decrease in both ATR mRNA and protein levels in a concentration-dependent manner.[4] Knockdown of ATR was found to enhance DGD-induced apoptosis and the production of reactive oxygen species (ROS), further solidifying ATR as a critical target.[4]
Induction of Apoptosis and Oxidative Stress
This compound is a potent inducer of apoptosis in HCC cells.[3][4] This programmed cell death is mediated through the generation of both oxidative and nitrosative stress.[3] A positive feedback loop exists between oxidative stress and the activation of the p38 mitogen-activated protein kinase (p38 MAPK), and a similar loop is observed between nitrosative stress and p38 activation.[3] The use of a ROS scavenger, N-Acetylcysteine (NAC), was able to alleviate DGD-induced oxidative stress, while a scavenger of reactive nitrogen species, carboxy-PTIO (PTIO), downregulated nitrosative stress, confirming their roles in DGD's mechanism.[3]
Cell Cycle Arrest
This compound effectively halts the proliferation of HCC cells by inducing G0/G1 phase cell cycle arrest.[5] This arrest is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, DGD treatment leads to a dose-dependent decrease in the levels of cyclin E1, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4) in both HepG2 and Hep3B cells.[5] Interestingly, the expression of cyclin D1 was not significantly altered.[5]
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of this compound on hepatocellular carcinoma have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 1.63 | [6] |
| HepG2 | Hepatocellular Carcinoma | 9.89 | [6] |
| LO2 | Normal Human Hepatic Cells | 45.08 | [6] |
| MCF-7 | Breast Cancer | >50 | [6] |
| HeLa | Cervical Cancer | >50 | [6] |
| HCT-116 | Colon Cancer | >50 | [6] |
| A549 | Lung Cancer | >50 | [6] |
| SGC-7901 | Gastric Cancer | >50 | [6] |
| U87 | Glioblastoma | >50 | [6] |
| BEL-7402 | Hepatocellular Carcinoma | >50 | [6] |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Antitumor Efficacy of this compound in Hep3B Xenograft Model
| Treatment Group | Tumor Volume Inhibition Rate | Reference |
| This compound (5 mg/kg) | 35.9% | [7] |
| This compound (10 mg/kg) | 50.3% | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: Signaling pathway of this compound in HCC.
Caption: Experimental workflow for DGD research in HCC.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound, based on the descriptions available in the scientific literature.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines Hep3B and HepG2, and the normal human hepatic cell line LO2 are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
Colony Formation Assay
-
Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Treatment: Cells are treated with different concentrations of this compound and incubated for approximately 1-2 weeks, allowing colonies to form. The medium is changed every 2-3 days.
-
Staining: Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The number of colonies (typically containing >50 cells) is counted.
Cell Cycle Analysis by Flow Cytometry
-
Treatment and Harvesting: Cells are treated with this compound for a specified time (e.g., 48 hours). Both adherent and floating cells are collected.
-
Fixation: Cells are washed with cold PBS and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., ATR, p38, JNK, Cyclin E1, CDK2, CDK4, and a loading control like tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Hep3B cells (e.g., 5 x 10^6 cells in PBS) are subcutaneously injected into the flank of each mouse.
-
Treatment: When the tumors reach a palpable size, the mice are randomly divided into control and treatment groups. This compound (e.g., 5 and 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 2 weeks).[7]
-
Tumor Measurement: Tumor volume is measured regularly using a caliper and calculated using the formula: Volume = (length × width^2) / 2. Bodyweight is also monitored.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis like immunohistochemistry (IHC) for markers such as Ki-67.[7]
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for hepatocellular carcinoma through its multifaceted mechanism of action. Its ability to directly target ATR, induce apoptosis via oxidative stress, and cause cell cycle arrest provides a strong rationale for its further development. The quantitative data from both in vitro and in vivo studies are promising. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, as suggested by the synergistic potential with drugs like oxaliplatin, and further elucidating the intricate signaling networks it modulates.[4] The detailed protocols provided herein serve as a foundation for researchers to build upon and accelerate the translation of this promising natural compound into a clinical reality for HCC patients.
References
- 1. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocellular carcinoma: signaling pathways and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Daphnegiravone D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnegiravone D is a novel prenylated flavonoid isolated from Daphne giraldii that has demonstrated significant anti-tumor activity, particularly in hepatocellular carcinoma (HCC) cell lines.[1] In vitro studies have revealed its ability to inhibit cell proliferation and induce programmed cell death, making it a promising candidate for further investigation in cancer therapy. These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro effects of this compound, focusing on its mechanism of action in inducing apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HepG2 | 9.89 |
| Hep3B | 1.63 |
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
Human hepatocellular carcinoma cell lines: HepG2 and Hep3B.
Culture Conditions:
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment:
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
For experiments, cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
For apoptosis studies in Hep3B cells, concentrations typically range from 0.5 to 2.0 µM.
-
For HepG2 cells, a range of 2.5 to 10.0 µM is used.
-
Treatment duration for apoptosis and related protein expression analysis is typically 48 hours.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is for the quantitative analysis of apoptosis induction by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HepG2 or Hep3B cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.
Materials:
-
RIPA lysis buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) with freshly added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175) (Recommended starting dilution 1:1000)
-
Rabbit anti-PARP (Recommended starting dilution 1:1000)
-
Mouse anti-β-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound for 48 hours, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing oxidative and nitrosative stress, which in turn activates the p38 MAPK signaling pathway. Furthermore, this compound has been identified as a direct inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response.[1][2] Inhibition of ATR leads to increased DNA damage and subsequent apoptosis.
Caption: this compound induces apoptosis via stress and ATR inhibition.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the general workflow for investigating the effects of this compound on cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound.
References
Preparing Daphnegiravone D Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Daphnegiravone D using Dimethyl Sulfoxide (DMSO) as a solvent. It includes essential information on the chemical properties of this compound, a step-by-step protocol for stock solution preparation, and important safety and handling considerations. Additionally, this guide illustrates the known signaling pathway affected by this compound to provide a broader experimental context.
Introduction
This compound is a prenylated flavonoid that has garnered interest in cancer research for its cytotoxic activities against various cancer cell lines. Notably, it has been shown to induce G0/G1 phase arrest and apoptosis in human hepatocellular carcinoma cells through the activation of the p38/JNK MAPK signaling pathway. Proper preparation of a stable, concentrated stock solution is a critical first step for accurate and reproducible in vitro and in vivo studies. DMSO is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable vehicle for many small molecules in biological research.[1]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C25H28O6 | [2] |
| Molecular Weight | 424.49 g/mol | [2] |
| Purity (HPLC) | ≥95% | [2] |
| Recommended Solvents | DMSO | General Practice |
| Known Signaling Pathway | p38/JNK MAPK | ResearchGate |
Experimental Protocol: Preparing this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution in DMSO. Due to the lack of specific solubility data from a manufacturer, it is highly recommended to perform a small-scale pilot experiment to determine the maximum solubility in DMSO before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration and Volume:
-
Common stock concentrations for in vitro experiments range from 10 mM to 50 mM. For initial experiments, a 10 mM stock solution is recommended.
-
Calculate the required amount of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 424.49 g/mol = 4.245 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in dissolving the compound, but be cautious as excessive heat may degrade the compound. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional):
-
For cell culture applications, it is crucial to maintain sterility. As DMSO is a strong solvent, it is generally considered self-sterilizing. However, if sterility is a major concern, the prepared stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protect the stock solution from light by using amber vials or by wrapping the tubes in aluminum foil.
-
Working Solution Preparation:
-
To prepare a working solution for cell-based assays, dilute the stock solution in the appropriate cell culture medium.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Perform serial dilutions to minimize precipitation of the compound when transferring from a high concentration of DMSO to an aqueous medium.
Mandatory Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway: this compound and the p38/JNK MAPK Pathway
Caption: this compound induces apoptosis and cell cycle arrest via the p38/JNK MAPK pathway.
References
Application Notes and Protocols: Daphnegiravone D in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Daphnegiravone D, a prenylated flavonoid isolated from Daphne giraldii, in cell culture experiments. The primary focus of current research lies in its potent anti-cancer properties, particularly against hepatocellular carcinoma.
I. Overview of Biological Activity
This compound has been shown to selectively inhibit the proliferation of various cancer cell lines, with a pronounced effect on hepatocellular carcinoma cells.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the targeting of key cellular signaling pathways. Notably, it has demonstrated weaker cytotoxicity towards normal human hepatic cells, suggesting a degree of selectivity for cancer cells.[1]
II. Quantitative Data Summary
The following tables summarize the reported cytotoxic concentrations of this compound in different human cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentration ranges.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Hep3B | Hepatocellular Carcinoma | 1.63 | 48 |
| HepG2 | Hepatocellular Carcinoma | 9.89 | 48 |
| MCF-7 | Breast Cancer | > 50 | 48 |
| A549 | Lung Cancer | > 50 | 48 |
| PC-3 | Prostate Cancer | > 50 | 48 |
| HeLa | Cervical Cancer | > 50 | 48 |
| K562 | Chronic Myelogenous Leukemia | > 50 | 48 |
| U937 | Histiocytic Lymphoma | > 50 | 48 |
| HCT-116 | Colorectal Carcinoma | > 50 | 48 |
Data compiled from studies on the anti-proliferative effects of this compound.[1]
Table 2: Cytotoxicity in Normal Human Cells
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| LO2 | Normal Human Hepatic Cells | 45.08 | 48 |
This data highlights the selective nature of this compound's cytotoxicity.[1]
III. Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of specific signaling pathways, leading to cell cycle arrest and apoptosis.
-
ATR Inhibition: this compound has been found to directly target the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response.[2][3] Inhibition of ATR in cancer cells can lead to increased DNA damage, cell cycle arrest, and ultimately, apoptosis.[2]
-
Induction of Oxidative and Nitrosative Stress: The compound induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within hepatocellular carcinoma cells.[4] This increase in oxidative and nitrosative stress contributes to p38 MAPK activation and subsequent apoptosis.[4]
-
p38/JNK MAPK Pathway Activation: this compound treatment leads to the activation of the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, which are involved in stress responses and apoptosis.
Below are diagrams illustrating the proposed signaling pathways and a general experimental workflow.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for studying this compound in cell culture.
IV. Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
A. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration- and time-dependent inhibitory effects of this compound on cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell lines (e.g., Hep3B, HepG2) and/or normal cell lines (e.g., LO2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. For Hep3B cells, a concentration range of 0.2-50.0 µM is suggested, while for HepG2, a range of 0.4-100.0 µM can be used.[1] Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 48 hours.[5]
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
C. Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the signaling pathways.
Materials:
-
This compound
-
Target cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATR, anti-phospho-p38, anti-p38, anti-cleaved-caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
V. Application in Anti-Inflammatory Studies
Currently, the published research on this compound has predominantly focused on its anti-cancer properties. While some flavonoids exhibit anti-inflammatory effects, specific studies detailing the anti-inflammatory activity of this compound, including effective concentrations and target pathways, are not extensively available in the current literature.
For researchers interested in exploring the potential anti-inflammatory effects of this compound, a general in vitro protocol for assessing the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells) is provided below as a starting point.
General Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Analysis: Compare the NO production in this compound-treated cells to the LPS-only control to determine the inhibitory effect.
Note: Further experiments, such as measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or RT-qPCR, would be necessary to confirm and characterize the anti-inflammatory activity.
VI. Conclusion
This compound is a promising natural compound with significant anti-cancer activity against hepatocellular carcinoma. The provided protocols offer a framework for investigating its cellular and molecular mechanisms. Further research is warranted to explore its full therapeutic potential, including its possible anti-inflammatory properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
Application Notes and Protocols: Measuring the Cytotoxicity of Daphnegiravone D using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Daphnegiravone D on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.
Introduction
This compound, a prenylated flavonoid isolated from Daphne giraldii, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] Notably, it shows potent activity against human hepatocellular carcinoma cells, such as Hep3B and HepG2, in a concentration and time-dependent manner.[1] The mechanism of action is believed to involve the induction of apoptosis and oxidative stress, as well as the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[2][3][4] The MTT assay is a reliable method to quantify the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of viable cells.[5][7]
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Hep3B | Hepatocellular Carcinoma | 1.63 | 48 | [1] |
| HepG2 | Hepatocellular Carcinoma | 9.89 | 48 | [1] |
| LO2 | Normal Human Liver Cells | 45.08 | 48 | [1] |
| MCF-7 | Breast Cancer | > 50 | 48 | [1] |
| A549 | Lung Cancer | > 50 | 48 | [1] |
| PC-3 | Prostate Cancer | > 50 | 48 | [1] |
| HeLa | Cervical Cancer | > 50 | 48 | [1] |
| HCT-116 | Colorectal Cancer | > 50 | 48 | [1] |
| U-2 OS | Osteosarcoma | > 50 | 48 | [1] |
| SGC-7901 | Gastric Cancer | > 50 | 48 | [1] |
| SW1990 | Pancreatic Cancer | > 50 | 48 | [1] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is optimized for determining the cytotoxicity of this compound on adherent cancer cell lines, such as Hep3B and HepG2.
Materials:
-
This compound
-
Human hepatocellular carcinoma cell lines (e.g., Hep3B, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture Hep3B or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.2-100 µM, based on the target cell line's sensitivity).[1] The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C.[5]
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Signaling Pathway of this compound-Induced Cell Death
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrigendum to "this compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells" [Bioorg. Chem. 110 (2021) 104802] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with Daphnegiravone D Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a colony formation assay to evaluate the anti-proliferative effects of Daphnegiravone D, a prenylated flavonoid with demonstrated anti-cancer properties.
Introduction
This compound is a natural compound isolated from Daphne giraldii that has shown significant potential as an anti-cancer agent. It has been observed to inhibit the proliferation of various cancer cell lines, with a particular selectivity for hepatocellular carcinoma cells.[1] The colony formation assay, or clonogenic assay, is a crucial in vitro method for assessing the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents like this compound.[2][3] This assay determines the ability of a single cell to undergo enough divisions to form a visible colony of at least 50 cells.[2] It is considered a gold-standard for evaluating the efficacy of anti-cancer therapies as it measures reproductive cell death, a critical endpoint in cancer treatment.
Studies have demonstrated that this compound dramatically reduces the colony formation ability of hepatocellular carcinoma cell lines, such as Hep3B and HepG2, in a dose-dependent manner.[1] Mechanistically, this compound has been shown to induce G0/G1 cell cycle arrest and apoptosis through the p38/JNK MAPK signaling pathways.[1] Furthermore, it has been identified to target the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key player in the DNA damage response, leading to increased apoptosis and reactive oxygen species (ROS) production in cancer cells.[4][5]
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| Hep3B | Human Hepatocellular Carcinoma | 1.63[1] |
| HepG2 | Human Hepatocellular Carcinoma | 9.89[1] |
| LO2 | Normal Human Hepatic Cells | 45.08[1] |
| MCF-7 | Human Breast Adenocarcinoma | >50 |
| HeLa | Human Cervical Adenocarcinoma | >50 |
| A549 | Human Lung Carcinoma | >50 |
| HCT-116 | Human Colorectal Carcinoma | >50 |
| PC-3 | Human Prostate Adenocarcinoma | >50 |
| U-87 MG | Human Glioblastoma | >50 |
Data sourced from Wang et al. (2017).[1]
Experimental Protocols
This section provides a detailed protocol for conducting a colony formation assay to evaluate the effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., Hep3B, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Fixation solution (e.g., 100% methanol (B129727) or a 1:7 mixture of acetic acid and methanol)
-
Sterile pipette tips, tubes, and other cell culture consumables
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates for 24 hours to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for a period that allows for visible colony formation (typically 7-14 days). Change the medium every 2-3 days to ensure nutrient availability.
-
-
Fixation and Staining:
-
Once colonies are of a sufficient size (at least 50 cells), remove the medium and gently wash the wells twice with PBS.[6]
-
Fix the colonies by adding 1 mL of fixation solution (e.g., cold 100% methanol) to each well and incubating for 10-20 minutes at room temperature.[6]
-
Aspirate the fixation solution and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-40 minutes at room temperature.[6]
-
Carefully remove the crystal violet solution and wash the plates with deionized water until the excess stain is removed.[6]
-
Allow the plates to air dry completely.
-
-
Data Acquisition and Analysis:
-
Scan or photograph the plates to document the results.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated group / PE of control group)
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay with this compound.
Diagram 2: Proposed Signaling Pathway of this compound in Cancer Cells
Caption: this compound's mechanism of action in cancer cells.
References
Application Note: Western Blot Analysis of ATR Pathway Activation Following DGD Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the activation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway in response to treatment with a DNA damaging agent, referred to here as DGD. The primary method of analysis is Western blotting for key pathway proteins, including the phosphorylation of Checkpoint Kinase 1 (Chk1), a critical downstream target of ATR.
Introduction
The DNA Damage Response (DDR) is a complex signaling network that maintains genomic integrity by detecting and repairing DNA lesions.[1] A central kinase in the DDR is ATR, which is primarily activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[1][2] Once activated, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and the stabilization of replication forks. A key effector in this pathway is Chk1, which, upon phosphorylation by ATR at serine 345 (p-Chk1 S345), becomes activated and mediates downstream cellular responses.
Many cancer therapies function by inducing DNA damage.[3][4][5] Therefore, understanding the cellular response to such agents, like the hypothetical DGD treatment, is crucial for drug development. Western blot analysis of ATR pathway components provides a robust method to characterize the pharmacodynamic effects of DNA damaging agents and potential ATR inhibitors.
Signaling Pathway
The ATR signaling pathway is a cornerstone of the cellular response to replication stress. The formation of RPA-coated ssDNA triggers the recruitment of the ATR-ATRIP complex.[2] Co-factors such as the 9-1-1 complex and TopBP1 are also recruited, leading to the full activation of ATR's kinase activity.[2] Activated ATR then phosphorylates downstream targets, most notably Chk1, initiating a cascade that leads to cell cycle arrest and DNA repair.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of the ATR pathway after DGD treatment.
Experimental Protocols
Cell Culture and DGD Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, U2OS, or another suitable line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
DGD Treatment:
-
Prepare a stock solution of your compound of interest, DGD, in a suitable solvent (e.g., DMSO).
-
Dilute the DGD stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response and time-course experiment. For example, treat cells with increasing concentrations of DGD for a fixed time point, or with a fixed concentration for various time points.
-
Include a vehicle control (medium with the same concentration of solvent used for DGD).
-
As a positive control, you may treat a set of cells with a known ATR pathway activator, such as Hydroxyurea (2 mM for 4 hours) or Camptothecin (1 µM for 1 hour).
-
-
Incubation: Return the plates to the incubator for the duration of the treatment.
Protein Extraction
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-total Chk1
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear, tabular format. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-Chk1 band should be normalized to the total Chk1 band, and subsequently to the loading control (e.g., β-Actin).
Table 1: Densitometric Analysis of ATR Pathway Protein Expression Following DGD Treatment
| Treatment Group | DGD Concentration (µM) | p-Chk1 (Ser345) / Total Chk1 Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.00 | 1.0 |
| DGD | 1 | Value | Value |
| DGD | 5 | Value | Value |
| DGD | 10 | Value | Value |
| Positive Control (e.g., HU) | N/A | Value | Value |
*Values in the table are placeholders and should be replaced with experimental data.
Conclusion
This application note provides a comprehensive protocol for the analysis of ATR pathway activation using Western blotting. By measuring the phosphorylation of Chk1, researchers can effectively assess the impact of novel compounds like DGD on the DNA damage response. The provided protocols and diagrams are intended to serve as a guide for designing and executing experiments to investigate the mechanism of action of potential therapeutic agents that interact with the ATR signaling pathway.
References
- 1. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage-Inducing Anticancer Therapies: From Global to Precision Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Daphnegiravone D and Oxaliplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnegiravone D, a prenylated flavonoid, has demonstrated significant anti-cancer properties, notably through the induction of apoptosis and oxidative stress in hepatocellular carcinoma (HCC) cells.[1][2] A key mechanism of its action involves the targeting of the Ataxia telangiectasia and Rad3-related protein (ATR), a critical component of the DNA damage response (DDR) pathway.[3] Oxaliplatin (B1677828), a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including colorectal cancer. Its cytotoxic effects are primarily mediated by the formation of DNA adducts, which impede DNA replication and transcription, ultimately leading to cell death.[4]
Preclinical evidence suggests a synergistic effect when this compound is combined with oxaliplatin. Studies in Hep3B human liver cancer cells have shown that the combination therapy leads to a significant increase in apoptosis and the production of reactive oxygen species (ROS) compared to treatment with either agent alone.[3] This synergistic interaction presents a promising avenue for enhancing the therapeutic efficacy of oxaliplatin and potentially overcoming mechanisms of drug resistance.
These application notes provide a comprehensive overview of the scientific basis for combining this compound and oxaliplatin, along with detailed protocols for in vitro evaluation of this combination therapy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Oxaliplatin in Hepatocellular Carcinoma Cells
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Citation |
| This compound | Hep3B | 1.63 | 48h | [5] |
| This compound | HepG2 | 9.89 | 48h | [5] |
| Oxaliplatin | Hep3B | 2.95 - 64 (dose-dependent) | 24-72h | [6][7] |
| Oxaliplatin | HCCLM3 | 2 - 128 (dose-dependent) | 24-72h | [6] |
Signaling Pathways
The synergistic effect of this compound and oxaliplatin can be attributed to their complementary mechanisms of action targeting the DNA damage response and apoptotic pathways.
Caption: Synergistic mechanism of this compound and Oxaliplatin.
Experimental Protocols
Disclaimer: The following protocols are generalized for the in vitro assessment of drug combination therapies. For the specific combination of this compound and oxaliplatin, it is highly recommended to consult the primary research article "this compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells" for precise experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound, oxaliplatin, and their combination using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Hep3B cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Oxaliplatin (stock solution in sterile water or PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Hep3B cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and oxaliplatin in culture medium.
-
Treat the cells with varying concentrations of this compound alone, oxaliplatin alone, and in combination at different ratios (e.g., based on their respective IC50 values). Include a vehicle control (DMSO for this compound and the corresponding solvent for oxaliplatin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Hep3B cells
-
This compound
-
Oxaliplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed Hep3B cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with pre-determined concentrations of this compound, oxaliplatin, and their combination for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.
Reactive Oxygen Species (ROS) Detection Assay
This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Hep3B cells
-
This compound
-
Oxaliplatin
-
DCFH-DA (stock solution in DMSO)
-
6-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed Hep3B cells in 6-well plates as described for the apoptosis assay.
-
Treat the cells with this compound, oxaliplatin, and their combination for a shorter duration (e.g., 6-24 hours), as ROS generation is often an early event.
-
After treatment, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
In Vivo Studies of Daphnegiravone D in Animal Models: Current Landscape and Future Directions
Despite promising in vitro findings, a comprehensive review of publicly available scientific literature reveals a significant gap in in vivo research on Daphnegiravone D in animal models. At present, there are no published studies detailing the use of this compound in live animal subjects to evaluate its efficacy, pharmacokinetics, or toxicology.
This compound (DGD), a bis-coumarin derivative, has demonstrated potential as a therapeutic agent in laboratory studies. Notably, research has shown its ability to induce apoptosis and oxidative stress in hepatocellular carcinoma (HCC) cells. One study identified the Ataxia telangiectasia and Rad3-related protein (ATR) as a direct target of DGD in Hep3B cells, suggesting a potential mechanism for its anti-cancer effects.[1] The same study explored the combination of DGD with oxaliplatin (B1677828) in vitro, which resulted in increased apoptosis and reactive oxygen species production in Hep3B cells, hinting at possible synergistic effects that would be valuable to investigate in an in vivo setting.[1]
However, the transition from in vitro success to in vivo validation is a critical step in the drug development pipeline that has not yet been documented for this compound. The creation of detailed application notes and protocols for in vivo studies is therefore premature.
For researchers and drug development professionals interested in pursuing in vivo studies with this compound, the following sections outline hypothetical experimental designs and considerations based on its in vitro profile and standard preclinical research methodologies.
Hypothetical Application Notes and Protocols
The following sections are provided as a speculative guide for future research and are not based on existing in vivo data for this compound.
Table 1: Hypothetical Quantitative Data Summary for In Vivo Studies of this compound
| Parameter | Animal Model | Dosage Range (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Key Findings |
| Efficacy | Nude mice with Hep3B xenografts | 10 - 100 | Intraperitoneal (IP) / Oral (PO) | (To be determined) | (To be determined) |
| Pharmacokinetics | Sprague-Dawley rats | 5 - 50 | Intravenous (IV) / Oral (PO) | N/A | (To be determined) |
| Toxicology | Swiss albino mice | 50 - 500 | Oral (PO) | N/A | (To be determined) |
Experimental Protocols (Hypothetical)
Anti-Tumor Efficacy in a Xenograft Model of Hepatocellular Carcinoma
Objective: To evaluate the in vivo anti-tumor activity of this compound in a mouse xenograft model of human hepatocellular carcinoma.
Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Sex: Female
-
Source: Reputable commercial vendor
Cell Line:
-
Hep3B (human hepatocellular carcinoma)
Protocol:
-
Cell Culture: Culture Hep3B cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 Hep3B cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via the chosen route (e.g., intraperitoneal injection).
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via the same route and schedule as the control group.
-
Positive Control Group (Optional): Administer a standard-of-care drug for HCC (e.g., sorafenib).
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined study duration (e.g., 21 days).
-
Analysis:
-
Excise tumors and measure their final weight.
-
Process tumors for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for ATR pathway proteins).
-
Calculate tumor growth inhibition (TGI).
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rats.
Animal Model:
-
Species: Sprague-Dawley Rats
-
Age: 8-10 weeks
-
Sex: Male and Female
-
Cannulation: Jugular vein cannulation for serial blood sampling.
Protocol:
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
Visualizations (Hypothetical)
Diagram 1: Proposed Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the anti-tumor efficacy of this compound.
Diagram 2: Hypothesized Signaling Pathway of this compound in Cancer Cells
Caption: Postulated mechanism of action of this compound targeting ATR.
While this compound shows promise in early-stage, in vitro cancer research, the absence of in vivo data is a critical limitation. The hypothetical protocols and workflows presented here are intended to serve as a foundational guide for researchers to design and execute the necessary animal studies. Such studies will be indispensable in determining the true therapeutic potential of this compound and its viability as a clinical candidate. Further research is strongly encouraged to bridge this significant gap in the scientific literature.
References
Application Notes and Protocols for Measuring Oxidative Stress Induced by Daphnegiravone D
Audience: Researchers, scientists, and drug development professionals.
Introduction: Daphnegiravone D (DGD) is a prenylated flavonoid isolated from Daphne giraldii that has demonstrated significant anti-tumor activity in various cancer cell lines, particularly hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.[1][3] A key aspect of DGD's cytotoxic effect is its ability to induce both oxidative and nitrosative stress, which contributes to apoptotic cell death.[2][4] DGD has been shown to directly target the Ataxia telangiectasia and Rad3-related protein (ATR), a crucial component of the DNA damage response pathway.[4] Inhibition of ATR by DGD leads to increased production of reactive oxygen species (ROS), activation of the p38 mitogen-activated protein kinase (MAPK) pathway, and subsequent apoptosis.[2][4]
These application notes provide a detailed overview and protocols for measuring the oxidative stress and associated apoptotic events induced by this compound in cancer cells.
Mechanism of Action: DGD-Induced Oxidative Stress and Apoptosis
This compound exerts its anticancer effects by targeting ATR, which disrupts cellular homeostasis and leads to a surge in intracellular ROS and reactive nitrogen species (RNS).[2][4] This increase in oxidative stress activates the p38 MAPK signaling cascade, a key regulator of cellular responses to stress.[2] The activation of p38 ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Daphnegiravone D solubility for cell-based assays
Here is a technical support center with troubleshooting guides and FAQs for improving Daphnegiravone D solubility in cell-based assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using this compound in cell-based assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a daphnane-type diterpenoid, a class of natural compounds found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds, including this compound, are known for a range of biological activities, such as anti-cancer effects.[2][3] Due to its hydrophobic nature, the primary and most common solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (B87167) (DMSO).[4][5]
Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. Why is this happening?
A2: This is a common issue when working with hydrophobic compounds like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous cell culture medium.[6] Although this compound dissolves well in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous buffer or medium. The final concentration of DMSO in your cell culture should also be considered, as high concentrations can be toxic to cells.[6]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The final concentration of DMSO in cell-based assays should generally be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[6] For particularly sensitive cell lines or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[6]
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most common choice, other organic solvents like ethanol, methanol, or acetone (B3395972) can also dissolve hydrophobic compounds.[5][7] However, the compatibility of these solvents with your specific cell line and assay must be validated, as they can also be cytotoxic at certain concentrations. For some applications, co-solvents like polyethylene (B3416737) glycol (PEG) might also be explored to improve solubility in aqueous solutions.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of 100% DMSO. Use gentle vortexing or sonication in a water bath to aid dissolution.[8] |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound's solubility limit in the final buffer has been exceeded. | Decrease the final concentration of this compound. Alternatively, prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution into the cell culture medium.[6] |
| Cells in the control (vehicle) group are showing signs of toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to your cells, ideally below 0.5%.[6] |
| Inconsistent results between experiments. | The compound may be precipitating out of solution over time. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. After diluting in the final medium, use the solution promptly. Visually inspect for any signs of precipitation before adding to cells.[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate the tube in a room temperature water bath for short intervals.[8]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter suitable for organic solvents to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into the cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: While gently vortexing the cell culture medium, slowly add the stock or intermediate solution to achieve the final desired concentration.[6] For instance, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your experimental group.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells to prevent precipitation of the compound.
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Type | Solubility Notes | Recommended Use |
| Water | Aqueous | Practically insoluble. | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Practically insoluble. | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent | High solubility.[4][9] | Recommended for preparing high-concentration stock solutions.[4] |
| Ethanol | Polar protic solvent | Soluble.[5] | Can be used for stock solutions, but check for cell compatibility. |
| Methanol | Polar protic solvent | Soluble.[7] | Can be used for stock solutions, but check for cell compatibility. |
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
Caption: Simplified signaling pathway of this compound targeting ATR.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Daphnegiravone D Dosage for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Daphnegiravone D for maximum experimental efficacy. Below are troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily induces apoptosis, or programmed cell death, in cancer cells. One of its key mechanisms is the targeting of the Ataxia telangiectasia and Rad3-related protein (ATR), a critical component of the DNA damage response pathway.[1][2] Additionally, it can induce p38-dependent apoptosis through the generation of oxidative and nitrosative stress.[3]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound is cell-line dependent. For hepatocellular carcinoma cells, studies have shown apoptosis induction at concentrations of 0.5-2.0 μM for Hep3B cells and 2.5-10.0 μM for HepG2 cells.[4][5] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q3: How does this compound impact the cell cycle?
A3: this compound treatment can lead to an increase in the sub-G1 population in a cell cycle analysis, which is indicative of apoptotic cells.[4]
Q4: Which key signaling pathways are affected by this compound?
A4: this compound has been shown to modulate the ATR and p38/JNK MAPK signaling pathways, both of which are involved in the regulation of apoptosis.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| Hep3B | Human Hepatocellular Carcinoma | 1.63[6] |
| HepG2 | Human Hepatocellular Carcinoma | 9.89[6] |
| LO2 | Normal Human Liver Cells | 45.08[6] |
| Other Cancer Cell Lines | Various | > 50[6] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a given cell line.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in a complete culture medium.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
| No clear dose-response | The concentration range is not optimal, or the compound is insoluble. | Test a broader range of concentrations. Check the solubility of this compound in your culture medium. |
| Inconsistent IC50 values between experiments | Variations in cell passage number, reagent quality, or incubation time. | Use cells from a consistent passage range, prepare fresh reagents, and maintain consistent incubation times. |
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Experimental Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound.
-
Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells in the control | Harsh cell handling or over-trypsinization. | Handle cells gently and minimize the duration of trypsin treatment. |
| Weak Annexin V signal | Insufficient incubation time or reagent degradation. | Ensure the recommended incubation time is followed and check the expiration date of the reagents. |
| High background staining | Cell clumps or non-specific antibody binding. | Ensure a single-cell suspension by gentle pipetting or filtering. Optimize the antibody concentration. |
Western Blot Analysis of Phosphorylated Signaling Proteins (e.g., p-ATR, p-p38)
Objective: To assess the activation of specific signaling pathways by detecting the phosphorylation of key proteins.
Experimental Protocol:
-
Sample Preparation: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins).[1][3]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| No or weak phospho-protein signal | Dephosphorylation of samples or inactive antibody. | Always use fresh phosphatase inhibitors. Validate the antibody with a positive control. |
| High background | Insufficient blocking or high antibody concentration. | Optimize blocking conditions and antibody dilutions. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody and ensure the use of protease inhibitors. |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Experimental Protocol:
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
RNA Digestion: Treat the cells with RNase A to remove RNA.
-
DNA Staining: Stain the cells with a PI solution.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of cell cycle phases | Cell clumping or improper fixation. | Ensure a single-cell suspension and proper fixation technique. |
| High coefficient of variation (CV) | High flow rate or instrument misalignment. | Use a lower flow rate for acquisition and ensure the instrument is properly calibrated. |
| Significant debris in the sample | Cell death and fragmentation. | Gate out debris based on forward and side scatter properties. The sub-G1 peak represents apoptotic cells. |
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of ROS in cells treated with this compound.
Experimental Protocol:
-
Probe Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Treatment: Treat the cells with this compound.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of the compound or the cells. | Include appropriate controls (untreated cells, compound alone). |
| Signal instability | Photobleaching of the fluorescent probe. | Minimize exposure to light during the experiment. |
| Inconsistent results | Variation in cell density or probe loading efficiency. | Standardize cell number and probe incubation time and concentration. |
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow.
Caption: Troubleshooting logical flow.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. The Do’s and Don’ts of Flow Cytometry | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing Daphnegiravone D precipitation in culture media
Welcome to the technical support center for Daphnegiravone D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. It has been identified as a potent anti-cancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma.
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to target the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response.[1] By inhibiting ATR, this compound can lead to the accumulation of DNA damage and ultimately trigger apoptosis. Additionally, it can induce oxidative and nitrosative stress, leading to the activation of the p38 and JNK MAP kinase signaling pathways, which are also involved in apoptosis.
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of this compound in cell culture media is a common issue due to its chemical nature. As a prenylated flavonoid, it has a hydrophobic structure with low aqueous solubility.[2] Precipitation can be caused by several factors, including:
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High final concentration: Exceeding the solubility limit of the compound in the aqueous environment of the culture medium.
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Improper dissolution: Not using an appropriate solvent to create a concentrated stock solution before diluting it in the medium.
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Incorrect dilution technique: Adding the stock solution too quickly or without adequate mixing, causing the compound to "crash out" of the solution.
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Interactions with media components: The complex mixture of salts, proteins, and other molecules in the culture medium can sometimes interact with the compound and reduce its solubility.
Q4: What is the recommended solvent for dissolving this compound?
A4: For hydrophobic compounds like this compound, it is recommended to first dissolve them in a small amount of an organic solvent to create a concentrated stock solution. The most commonly used solvents for this purpose in cell culture applications are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).
Q5: What is the recommended final concentration of the solvent in my cell culture?
A5: It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final concentration of DMSO should be kept at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically. For ethanol, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate observed immediately after adding this compound to the culture medium.
Possible Cause 1: High final concentration of this compound.
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Solution:
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Review the literature to determine the effective concentration range for your cell line. For example, IC50 values for this compound in HepG2 and Hep3B cells have been reported to be 9.89 µM and 1.63 µM, respectively.[3]
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Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific experimental conditions.
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Possible Cause 2: Improper preparation of the stock solution.
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Solution:
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Ensure that this compound is completely dissolved in the organic solvent before using it.
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If you observe any particulate matter in your stock solution, you can try gently warming it (e.g., in a 37°C water bath) or sonicating it for a few minutes to aid dissolution.
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Consider preparing a fresh stock solution.
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Possible Cause 3: Incorrect dilution technique.
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Solution:
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Instead of adding the concentrated stock solution directly to the full volume of your culture medium, pre-dilute it in a smaller volume of serum-free medium or phosphate-buffered saline (PBS).
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While gently vortexing or swirling the culture medium, add the pre-diluted this compound dropwise to ensure rapid and even dispersion.
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Issue: Precipitate appears in the culture vessel after a period of incubation.
Possible Cause 1: Compound instability in the culture medium over time.
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Solution:
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Prepare fresh dilutions of this compound for each experiment.
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Avoid storing diluted this compound in aqueous solutions for extended periods.
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Possible Cause 2: Interaction with serum proteins.
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Solution:
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If possible for your experiment, consider reducing the serum concentration in your culture medium.
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Alternatively, prepare the final dilution of this compound in serum-free medium first, and then add the serum to the final culture volume.
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Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Ethanol (200 proof), sterile
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
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Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO or ethanol to the tube.
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Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
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If the compound does not dissolve completely, you can sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
Materials:
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This compound stock solution (from Protocol 1)
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Serum-free cell culture medium or PBS, sterile
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Complete cell culture medium (with serum), sterile
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Sterile tubes
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Vortex mixer
Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
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Pre-dilution Step: In a sterile tube, add a volume of serum-free medium or PBS that is at least 10 times the volume of the stock solution you will be adding.
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While gently vortexing the tube with the serum-free medium/PBS, slowly add the calculated volume of the this compound stock solution.
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Final Dilution: Add the pre-diluted this compound solution dropwise to your final volume of complete cell culture medium while gently swirling the culture flask or plate.
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Mix thoroughly by gently pipetting or swirling.
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Visually inspect the medium under a microscope to confirm the absence of any precipitate before treating your cells.
Data Presentation
Table 1: Properties of Common Solvents for this compound
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Recommended Max. Final Concentration in Culture |
| DMSO | C₂H₆OS | 78.13 | 189 | ≤ 0.1% (up to 0.5% for some cell lines) |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | ≤ 0.5% |
Table 2: Illustrative Solubility of Prenylated Flavonoids in DMSO
Disclaimer: The following data is for illustrative purposes and represents the solubility of other prenylated flavonoids. The actual solubility of this compound should be determined experimentally.
| Compound | Structure | Reported Solubility in DMSO |
| Xanthohumol | Prenylated Chalcone | > 10 mM |
| 8-Prenylnaringenin | Prenylated Flavanone | ~ 50 mM |
| Icaritin | Prenylated Flavonol | > 20 mM |
Signaling Pathways
This compound and the ATR Signaling Pathway
This compound has been shown to target the ATR kinase, a critical component of the DNA damage response pathway. Inhibition of ATR can lead to the accumulation of DNA damage and induce apoptosis in cancer cells.
Caption: this compound inhibits the ATR signaling pathway.
This compound and the p38/JNK MAPK Signaling Pathway
This compound can induce oxidative and nitrosative stress, which in turn activates the p38 and JNK MAP kinase pathways, leading to apoptosis.
Caption: this compound induces apoptosis via the p38/JNK pathway.
References
Technical Support Center: Daphnegiravone D in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnegiravone D (DGD). The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in cancer cells?
A1: The primary molecular target of this compound (DGD) in hepatocellular carcinoma (HCC) cells is Ataxia telangiectasia and Rad3-related protein (ATR), a crucial kinase in the DNA damage response (DDR) pathway.[1] Studies have shown that DGD directly binds to and inhibits the activity of the ATR protein.[1]
Q2: What are the known downstream cellular effects of this compound?
A2: DGD has been shown to induce apoptosis (programmed cell death) and increase the production of reactive oxygen species (ROS), leading to oxidative and nitrosative stress in cancer cells.[1] Its inhibition of ATR affects pathways related to the cell cycle, DNA damage, and DNA repair.[1] Specifically, DGD can induce p38-dependent apoptosis.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there are no published studies that have specifically detailed the comprehensive off-target profile of this compound through methods like kinome scanning. However, based on the common off-target activities of other ATR inhibitors, researchers should be aware of potential interactions with other kinases, particularly within the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[2]
Q4: What are the most likely off-target kinases for an ATR inhibitor like this compound?
A4: The most frequently observed off-targets for ATR inhibitors are other members of the PIKK family, including mTOR (mammalian target of rapamycin), DNA-PK (DNA-dependent protein kinase), and ATM (ataxia-telangiectasia mutated).[2] Inhibition of these kinases can lead to a variety of cellular effects that might confound experimental results.[2]
Q5: How can I minimize the potential for off-target effects in my experiments with this compound?
A5: To minimize off-target effects, it is recommended to:
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Use the Lowest Effective Concentration: Titrate DGD to the lowest concentration that produces the desired on-target effect (e.g., inhibition of Chk1 phosphorylation) to reduce the likelihood of engaging off-targets.[2]
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Employ Structurally Distinct Inhibitors: If feasible, confirm key findings using another ATR inhibitor with a different chemical structure. Consistent results across different inhibitors strengthen the evidence for an on-target effect.[2]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell metabolism or growth, not readily explained by ATR inhibition. | Possible off-target inhibition of mTOR, a key regulator of cell growth and metabolism. | - Perform a Western blot to check the phosphorylation status of mTOR downstream targets like p70S6K and 4E-BP1.- Consider using a more specific mTOR inhibitor as a control to delineate effects. |
| Discrepancies in DNA repair assay results, particularly in non-homologous end joining (NHEJ). | Potential off-target inhibition of DNA-PK, a critical component of the NHEJ pathway. | - Assess DNA-PK activity directly or by observing the phosphorylation of its substrates.- Compare results with a known DNA-PK inhibitor. |
| Cellular phenotypes resembling those of ATM inhibition, such as defects in response to double-strand breaks. | Possible off-target inhibition of ATM, another key kinase in the DNA damage response. | - Evaluate the phosphorylation of ATM-specific substrates (e.g., p53 at Ser15) following DNA damage.- Use a specific ATM inhibitor as a control. |
| High background or non-specific effects at higher concentrations of DGD. | Compound precipitation or aggregation at high concentrations, or engagement of multiple low-affinity off-targets. | - Determine the solubility of DGD in your specific cell culture medium.- Perform a dose-response curve for your primary endpoint to identify the optimal concentration range.- Visually inspect cultures for any signs of compound precipitation. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in hepatocellular carcinoma cell lines.
| Cell Line | IC50 (µM) |
| HepG2 | 9.89 |
| Hep3B | 1.63 |
Data extracted from Wang et al., 2017a, as cited in a broader review.
Experimental Protocols
Protocol 1: Kinome Scanning for Off-Target Identification
This protocol provides a general workflow for identifying the off-target profile of a small molecule inhibitor like this compound using a kinase profiling service.
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Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay is below the tolerance level of the kinases being tested (typically <1%).
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Assay Format Selection: Choose a suitable kinase assay format. Common formats include radiometric assays (e.g., 33P-ATP filter binding), fluorescence-based assays, or label-free methods.
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Kinase Panel Selection: Select a panel of purified kinases for screening. For initial profiling, a broad panel covering a significant portion of the human kinome is recommended. Include other PIKK family members (mTOR, DNA-PK, ATM) as potential off-targets.
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Assay Execution:
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Incubate the inhibitor (DGD) with each purified kinase and its specific substrate in the presence of ATP.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is measured.
-
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Data Analysis:
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Calculate the percent inhibition of each kinase by this compound relative to a control (e.g., DMSO).
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For kinases showing significant inhibition, determine the IC50 value by performing a dose-response analysis.
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Results are often visualized as a dendrogram (kinome map) to illustrate the selectivity of the compound.
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Protocol 2: Chemical Proteomics for Target Identification
This protocol outlines a general approach for identifying the direct binding targets of this compound in a cell lysate.
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Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or can be immobilized on a solid support (e.g., sepharose beads). It is crucial that the modification does not significantly alter the compound's biological activity.
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Cell Lysate Preparation: Prepare a native protein lysate from the cancer cell line of interest. Ensure that protein complexes are preserved by using appropriate lysis buffers and protease/phosphatase inhibitors.
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Affinity Pulldown:
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Incubate the immobilized DGD probe with the cell lysate to allow for the binding of target proteins.
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Include a control with beads alone or beads with an inactive analog to identify non-specific binders.
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For competitive pulldowns, pre-incubate the lysate with an excess of free DGD before adding the immobilized probe.
-
-
Washing and Elution:
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Thoroughly wash the beads to remove non-specifically bound proteins.
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Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer or by competitive elution with free DGD.
-
-
Protein Identification by Mass Spectrometry:
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Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.
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Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution digestion with a protease (e.g., trypsin).
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Identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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-
Data Analysis:
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Use a protein database search engine to identify the proteins corresponding to the detected peptides.
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Compare the proteins identified in the DGD pulldown with the control pulldowns to identify specific binders. ATR should be identified as the primary target. Any other specifically bound proteins are potential off-targets.
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Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflows for identifying off-target effects.
References
Technical Support Center: Stabilizing Daphnegiravone D for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Daphnegiravone D for long-term experiments. Given that specific stability data for this compound is not extensively published, this guide focuses on the general principles and techniques applicable to flavonoids and related polyphenolic compounds, a class to which this compound likely belongs based on compounds isolated from its source, Daphne giraldii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a putative natural compound, likely a flavonoid or a related polyphenolic derivative, isolated from plants of the Daphne genus. Like many polyphenolic compounds, it is susceptible to degradation under common experimental conditions. Factors such as pH, temperature, light, and oxidative stress can alter its chemical structure, leading to a loss of biological activity and inconsistent experimental results over time.[1][2][3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The stability of flavonoid-like compounds such as this compound is primarily affected by:
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pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of glycosidic bonds or rearrangement of the flavonoid backbone.[1]
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Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[1][2]
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Light: Exposure to UV or even ambient light can induce photolytic degradation and photo-oxidation.[1][3]
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Oxidation: The presence of oxygen, metal ions, or reactive oxygen species in the experimental medium can lead to oxidative degradation of the phenolic hydroxyl groups, which are crucial for its biological activity.[1][2][3]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare concentrated stock solutions to minimize the volume added to aqueous experimental media. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C, and protected from light by using amber vials or by wrapping them in aluminum foil.
Q4: My this compound solution changes color over time in my cell culture medium. What does this indicate and how can I prevent it?
A4: A change in color, often to a brownish hue, typically indicates oxidative degradation of the polyphenolic structure. This can be caused by the neutral to slightly alkaline pH of many cell culture media, the presence of dissolved oxygen, and exposure to light. To mitigate this, you can try the following:
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Prepare fresh working solutions immediately before each experiment.
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Minimize the exposure of the media containing this compound to light.
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Consider supplementing the media with a low concentration of a compatible antioxidant, such as ascorbic acid or N-acetylcysteine, after confirming it does not interfere with your experimental endpoints.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over the course of a multi-day experiment. | Degradation of this compound in the aqueous experimental medium. | 1. Confirm Degradation: Analyze samples of the medium taken at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to quantify the concentration of intact this compound.2. Replenish Compound: If degradation is confirmed, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).3. Optimize pH: If possible for your experimental system, adjust the pH of the medium to a more acidic range (pH 6-7) where flavonoids are generally more stable. |
| Precipitation of this compound in the experimental medium. | Poor aqueous solubility. | 1. Decrease Final Concentration: Determine the effective concentration range and use the lowest effective concentration.2. Use a Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is at a non-toxic level (typically <0.5%) but sufficient to maintain solubility.3. Complexation: Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[4] |
| Inconsistent results between experimental replicates. | Variability in the preparation or handling of this compound solutions. | 1. Standardize Solution Preparation: Implement a strict protocol for preparing stock and working solutions, including the source and quality of solvents.2. Control Environmental Factors: Ensure all replicates are handled under identical conditions of light and temperature.3. Use a Fresh Aliquot: For each new experiment, use a fresh, previously unthawed aliquot of the stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
Objective: To determine the stability of this compound at different pH values relevant to experimental conditions.
Materials:
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This compound
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DMSO (anhydrous)
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Phosphate-buffered saline (PBS) at pH 5.0, 6.0, 7.0, and 7.4
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Amber glass vials
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HPLC system with a C18 column and UV detector
Methodology:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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In separate amber glass vials, dilute the stock solution to a final concentration of 100 µM in each of the PBS buffers (pH 5.0, 6.0, 7.0, and 7.4).
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Immediately after preparation (T=0), take an aliquot from each vial for HPLC analysis.
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Incubate the vials at a constant temperature (e.g., 37°C) and protect them from light.
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Collect aliquots at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
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Analyze all aliquots by HPLC to determine the concentration of the remaining intact this compound.
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Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Protocol 2: Evaluation of Photostability
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
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This compound solution (prepared as in Protocol 1, in a buffer where it shows reasonable stability, e.g., pH 6.0)
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Clear glass vials
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Amber glass vials
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A controlled light source (e.g., a photostability chamber with a calibrated UV/Vis lamp)
Methodology:
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Aliquot the this compound solution into both clear and amber glass vials.
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Place the vials in the photostability chamber. The amber vials will serve as the dark control.
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Expose the samples to a defined light intensity for various durations (e.g., 1, 2, 4, 8 hours).
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At each time point, collect samples from both the clear and amber vials.
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Analyze the samples by HPLC to quantify the remaining this compound.
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Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing and optimizing the stability of this compound.
Caption: A potential oxidative degradation pathway for a flavonoid-like compound.
Caption: Decision tree for troubleshooting stability issues with this compound.
References
Technical Support Center: Overcoming Resistance to Daphnegiravone D Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnegiravone D.
FAQs: Understanding this compound
This section addresses common questions regarding the properties and mechanism of action of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prenylated flavonoid isolated from Daphne giraldii Nitsche.[1] Its primary mechanism of action is the inhibition of the Ataxia telangiectasia and Rad3-related (ATR) protein kinase.[2] ATR is a critical regulator of the DNA damage response (DDR), and its inhibition by this compound leads to increased apoptosis and the production of reactive oxygen species (ROS) in cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated significant growth inhibition in several cancer cell lines, with specific studies highlighting its efficacy in hepatocellular carcinoma (Hep3B and HepG2 cells).[1] As an ATR inhibitor, its potential utility extends to a wide range of cancers that exhibit dysregulated ATR expression or reliance on the ATR pathway for survival.[3]
Q3: What are the known mechanisms of resistance to ATR inhibitors like this compound?
A3: Acquired resistance to ATR inhibitors can occur through several mechanisms:
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Alterations in the DNA Damage Response (DDR) Pathway: This can include the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2, which reduces the reliance on ATR signaling.[4][5][6] Mutations or changes in the expression of cell cycle checkpoint proteins, such as CDC25A, can also confer resistance.[4][5]
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Drug Efflux: The increased expression of multidrug resistance (MDR) proteins, like P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, lowering its intracellular concentration.[4]
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Target Alteration: While less frequent for kinase inhibitors, mutations in the ATR gene that hinder drug binding could potentially lead to resistance.[4]
Q4: How can I improve the solubility of this compound for my experiments?
A4: Poor aqueous solubility is a common issue with flavonoid compounds.[7] To improve solubility, consider the following:
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Solvent Selection: Use an appropriate solvent for your stock solution, such as DMSO.
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Sonication or Vortexing: Gentle sonication or vortexing can help dissolve the compound.[7]
-
Formulation: For in vivo studies, consider lipid-based delivery systems to enhance bioavailability.
Q5: What are effective combination strategies to use with this compound?
A5: Combining ATR inhibitors with other anticancer agents can be a powerful strategy. A well-documented synergistic combination is with PARP inhibitors (PARPi).[4] ATR inhibition can also enhance the efficacy of DNA-damaging chemotherapies, such as oxaliplatin, and radiotherapy.[2][8][9]
Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter when working with this compound.
Problem 1: Reduced or inconsistent cytotoxic effect of this compound in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate. Improve solubility by optimizing the solvent and using sonication.[7] |
| Direct Assay Reagent Reduction | Natural products, especially flavonoids, can directly reduce tetrazolium salts (MTT, XTT), leading to false viability signals. Run a cell-free control with this compound and the assay reagent.[7] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution.[4] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and drug response.[4] |
Problem 2: Acquired resistance to this compound in long-term cultures.
| Potential Cause | Troubleshooting Steps |
| Upregulation of Efflux Pumps | Assess the expression of ABC transporters like P-glycoprotein (ABCB1) via western blot or qPCR. Consider co-treatment with an efflux pump inhibitor. |
| Alterations in DDR Pathway | Perform western blot analysis for key DDR proteins to identify any changes in their expression levels. Sequence the ATR gene in resistant cells to check for mutations. |
| Bypass Signaling Activation | Investigate the activation of parallel signaling pathways that may compensate for ATR inhibition. |
| Loss of Resistant Phenotype | To maintain selection pressure, periodically culture resistant cells in the presence of this compound.[4] |
Problem 3: Variability in apoptosis induction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment for observing apoptosis. |
| Cell Line-Specific Differences | Different cell lines may have varying sensitivities to this compound. Characterize the apoptotic response in each cell line used. |
| Assay Technique | Ensure proper handling and staining of cells in apoptosis assays like Annexin V/PI to avoid artifacts. Include appropriate positive and negative controls.[10][11] |
Quantitative Data
The following table summarizes representative IC50 values for ATR inhibitors in various cancer cell lines. Note that specific IC50 values for this compound may vary and should be determined empirically for your cell line of interest.
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | AZD6738 | ~1.25 |
| MHCC97H | Hepatocellular Carcinoma | AZD6738 | ~1.25 |
| SNU449 | Hepatocellular Carcinoma | AZD6738 | > 1.25 (Resistant) |
| PLC/PRF/5 | Hepatocellular Carcinoma | AZD6738 | > 1.25 (Resistant) |
Data adapted from a study on ATR inhibitors in HCC cell lines.[12]
Experimental Protocols
Protocol 1: Western Blot for ATR and Phospho-Chk1
This protocol details the detection of ATR and its downstream target, phospho-Chk1 (a marker of ATR activity), via western blotting.[13][14]
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Cell Lysis: Lyse cells in a buffer containing 1% NP-40, 150 mM sodium chloride, 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, and 5% glycerol, supplemented with phosphatase and protease inhibitors.[14]
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Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[15]
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATR and phospho-Chk1 (S345) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11][16]
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Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include untreated and positive controls.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.[16]
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
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Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[10][16]
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Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
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Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[10]
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Potential Mechanisms of Resistance to this compound.
Caption: Experimental Workflow for Studying this compound Resistance.
References
- 1. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.org [oncotarget.org]
- 9. ATR inhibitor AZD6738 enhances the antitumor activity of radiotherapy and immune checkpoint inhibitors by potentiating the tumor immune microenvironment in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The ATM and Rad3-Related (ATR) Protein Kinase Pathway Is Activated by Herpes Simplex Virus 1 and Required for Efficient Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for Daphnegiravone D studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Daphnegiravone D experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a cell viability assay (e.g., MTT, XTT) with this compound?
For initial screening, a 48-hour incubation period is a common starting point. This compound has been shown to induce apoptosis, a process that can take 24 to 48 hours to become fully evident in cell viability assays.[1] However, the optimal time can vary depending on the cell line's doubling time and sensitivity. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your specific experimental model.
Q2: How does incubation time affect the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) of this compound is likely to be time-dependent. Generally, longer incubation times allow the compound more time to exert its effects, which can lead to lower IC50 values. It is crucial to maintain a consistent incubation time across all experiments to ensure the comparability of results. A 48 to 72-hour incubation is often used to capture the full anti-proliferative effect of a compound.
Q3: I am not observing a significant effect of this compound on cell viability even at high concentrations. What could be the issue with my incubation time?
If you do not observe a significant effect, your incubation time may be too short. This compound's mechanism involves inducing apoptosis, which is a time-dependent process.[1] Consider extending the incubation period to 72 or even 96 hours. It is also important to ensure that your cell line is sensitive to this compound.
Q4: For studying signaling pathways affected by this compound, such as ATR and p38, what are the optimal incubation times?
The modulation of signaling pathways like Ataxia telangiectasia and Rad3-related protein (ATR) and p38 MAPK can occur much more rapidly than cell death.
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For ATR inhibition: You may observe effects on downstream targets within a few hours of treatment.
-
For p38 MAPK activation: Phosphorylation of p38 can often be detected within 30 minutes to a few hours of treatment.
A detailed time-course experiment with short intervals (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6 hours) is recommended to capture the peak of these early signaling events.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
| Possible Cause | Suggestion |
| Variable Incubation Times | Ensure that the incubation time with this compound is precisely the same for all plates and all experiments. Even small variations can lead to different IC50 values. |
| Cell Doubling Time | If your cells have a fast doubling time, a shorter incubation period may be sufficient. Conversely, slow-growing cells may require a longer exposure to this compound. |
| Assay Timing | For endpoint assays like MTT, ensure the time between adding the reagent and reading the plate is consistent. |
Issue 2: High Background Signal or No Dose-Response
| Possible Cause | Suggestion |
| Incubation Time Too Short | The compound may not have had enough time to induce a measurable response. Extend the incubation period (e.g., to 72 hours). |
| Cell Seeding Density | If cells become over-confluent during a long incubation, this can affect the results. Optimize your initial seeding density to ensure cells are in the exponential growth phase at the end of the experiment. |
| Compound Instability | While unlikely to be an issue for short incubations, consider the stability of this compound in your culture medium over extended periods (e.g., > 72 hours). |
Data Presentation
Table 1: Example of Time-Dependent IC50 Values for this compound in HepG2 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.8 |
| 48 | 8.2 |
| 72 | 4.5 |
Note: These are example values. Researchers should determine IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability Assays
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Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in a culture medium. Add the different concentrations to the appropriate wells. Include vehicle-treated and untreated controls.
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Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
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Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
Protocol 2: Time-Course for Analyzing Early Signaling Events (p38 Activation)
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Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
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This compound Treatment: Treat the cells with the desired concentration of this compound.
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Time Points: Lyse the cells at various short time intervals (e.g., 0, 15, 30, 60, 120 minutes).
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Protein Extraction: Prepare whole-cell lysates.
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Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated p38 (p-p38) and total p38.
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Analysis: Quantify the band intensities to determine the fold change in p-p38 relative to total p38 at each time point.
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Simplified signaling pathway of this compound.
Caption: General timeline of apoptotic events.
References
Technical Support Center: Control Experiments for Studying Daphnegiravone D Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Daphnegiravone D. The content is tailored for scientists and drug development professionals, with a focus on addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound has been identified as an inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) protein, a crucial kinase in the DNA damage response (DDR) pathway.[1] By targeting ATR, this compound induces apoptosis (programmed cell death) and oxidative stress in cancer cells, particularly in hepatocellular carcinoma (HCC).[1]
Q2: What are the expected downstream effects of ATR inhibition by this compound?
A2: Inhibition of ATR by this compound is expected to lead to several downstream cellular effects, including:
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Reduced phosphorylation of Chk1 (Checkpoint kinase 1), a primary substrate of ATR.
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Increased levels of DNA damage, often visualized by an increase in γH2AX foci.
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Induction of apoptosis, which can be measured by assays such as Annexin V/PI staining.
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Increased production of reactive oxygen species (ROS), indicating oxidative stress.
Q3: In which type of cancer cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cells that exhibit high levels of replication stress and/or have defects in other DNA damage response pathways, such as those with mutations in ATM or p53.[2] This is because these cells are more reliant on the ATR pathway for survival.
Q4: What is a suitable positive control for experiments involving this compound?
A4: A well-characterized, potent, and selective ATR inhibitor (e.g., VE-821, AZD6738) should be used as a positive control to validate that the experimental setup can detect the effects of ATR inhibition.
Q5: How can I be sure that the observed effects are specific to this compound's inhibition of ATR and not due to off-target effects?
A5: To confirm the specificity of this compound, consider the following control experiments:
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Genetic knockdown of ATR: Use siRNA or shRNA to reduce the expression of ATR. If the cellular effects of this compound are phenocopied by ATR knockdown, it suggests the effects are on-target.[1]
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Rescue experiments: If a drug-resistant mutant of ATR can reverse the effects of this compound, this provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: No or lower-than-expected levels of apoptosis are observed after treatment with this compound.
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Drug Concentration | The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. |
| Insufficient Exposure Time | The incubation time may be too short to induce significant apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to ATR inhibitors. Consider using a cell line known to be sensitive to ATR inhibition as a positive control. |
| Inactive Compound | The this compound compound may have degraded. Ensure proper storage conditions and consider using a fresh stock of the compound. |
| Low Basal Replication Stress | The cell line may have low levels of endogenous replication stress, leading to low basal ATR activity. To better observe the effects of ATR inhibition, consider inducing replication stress with a low dose of a DNA-damaging agent like hydroxyurea (B1673989) or aphidicolin (B1665134) prior to treatment with this compound. |
Issue 2: Inconsistent or highly variable results between experiments.
| Possible Cause | Troubleshooting & Optimization |
| Variability in Cell Seeding Density | Ensure that cells are seeded at a consistent density across all experiments, as this can affect cell health and drug response. |
| Differences in Cell Cycle Phase | The effectiveness of ATR inhibitors can be cell cycle-dependent. Synchronize cells in a specific phase of the cell cycle (e.g., using a double thymidine (B127349) block) to reduce variability.[3] |
| Compound Solubility and Stability | This compound, as a natural product, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Also, be mindful of the final solvent concentration, as high concentrations can be toxic to cells. The stability of the compound in culture medium over time should also be considered. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for p-Chk1 (Ser345)
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Cell Treatment: Plate cells and treat with this compound at the desired concentration (e.g., IC50 value) for a short duration (e.g., 2-6 hours). Include a positive control (e.g., a known ATR inhibitor) and a vehicle control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against p-Chk1 (Ser345) overnight at 4°C. Also, probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
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Analysis: Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
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Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both floating and adherent cells.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Healthy cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 4: Measurement of Intracellular ROS using DCFH-DA
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Cell Treatment: Treat cells with this compound for the desired time.
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Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
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Washing: Wash the cells with PBS to remove excess probe.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Data Presentation
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| Hep3B | Hepatocellular Carcinoma | [Insert experimentally determined value] |
| MCF7 | Breast Cancer | [Insert experimentally determined value] |
| A549 | Lung Cancer | [Insert experimentally determined value] |
Table 2: Example of Western Blot Quantification for p-Chk1
| Treatment | Relative p-Chk1/Total Chk1 Ratio |
| Vehicle Control | 1.0 |
| This compound (IC50) | [Insert experimentally determined value] |
| Positive Control (ATR Inhibitor) | [Insert experimentally determined value] |
Visualizations
References
- 1. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR inhibition selectively sensitizes G1 checkpoint-deficient cells to lethal premature chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Daphnegiravone D Versus Other ATR Inhibitors in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. One promising avenue of research is the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. Cancer cells, including those in HCC, often exhibit increased reliance on the DDR pathway for survival due to high levels of replicative stress. This guide provides a comparative overview of Daphnegiravone D, a naturally derived ATR inhibitor, and other synthetic ATR inhibitors in the context of HCC, supported by available preclinical data.
Introduction to ATR Inhibition in HCC
The ATR kinase is a primary sensor of single-stranded DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1] Inhibition of ATR can selectively induce synthetic lethality in cancer cells with existing DNA repair defects or high replicative stress, making it an attractive therapeutic target. Several small molecule ATR inhibitors are currently in various stages of preclinical and clinical development.
This compound, a prenylated flavonoid isolated from Daphne giraldii Nitsche, has been identified as a novel inhibitor of ATR with pro-apoptotic effects in HCC cells.[2][3] This guide compares the preclinical performance of this compound with other notable ATR inhibitors, providing a resource for researchers in the field.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other ATR inhibitors. It is important to note that direct head-to-head comparative studies in HCC models are limited, and much of the data for other ATR inhibitors comes from studies in other solid tumors.
Table 1: Preclinical Activity of this compound in Hepatocellular Carcinoma
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HepG2 | MTT Assay | 9.89 µM | [4] |
| This compound | Hep3B | MTT Assay | 1.63 µM | [4] |
Table 2: Preclinical Activity of Other Selected ATR Inhibitors
| Compound (Alternative Name) | Cancer Type | Assay | Key Findings | Reference |
| AZD6738 (Ceralasertib) | Hepatocellular Carcinoma | In vivo (subcutaneous tumor model) | Enhanced antitumor activity of radiotherapy and immune checkpoint inhibitors. | [5][6] |
| Various Solid Tumors | Cell-based assay (p-CHK1) | IC50 of 0.074 µM for inhibition of CHK1 phosphorylation. | [7] | |
| BAY 1895344 (Elimusertib) | Broad spectrum of human tumor cell lines | Proliferation assay | Median IC50 of 78 nM. | [8][9] |
| Colorectal Cancer (HT-29) | Cell-based assay (p-H2AX) | IC50 of 36 nM for inhibition of hydroxyurea-induced H2AX phosphorylation. | [10] | |
| M4344 (Gartisertib) | Various Solid Tumors | Cell-free assay | IC50 of 0.15 nM. | [11] |
| Various Solid Tumors | Cell-based assay | IC50 of 8 nM. | [12] | |
| M1774 (Tuvusertib) | Small Cell Lung Cancer | Cell viability assay | More potent than ceralasertib and berzosertib, but less potent than gartisertib and elimusertib in SCLC cell lines. | [3] |
| Various Solid Tumors | In vivo xenograft models | Showed monotherapy antitumor activity in models with DDR pathway mutations. | [13][14] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and Inhibition
The following diagram illustrates the central role of ATR in the DNA damage response pathway and the mechanism of action of ATR inhibitors.
Caption: ATR signaling pathway and the mechanism of ATR inhibitors.
General Experimental Workflow for Evaluating ATR Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of ATR inhibitors in HCC.
Caption: A typical experimental workflow for evaluating ATR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
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Cell Seeding: HCC cells (e.g., HepG2, Hep3B) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ATR inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
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Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 4 hours at 37°C.
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Formazan (B1609692) Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2][15]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
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Cell Seeding: A known number of cells are seeded into 6-well plates or petri dishes. The seeding density is adjusted based on the expected toxicity of the treatment to ensure the formation of distinct colonies.
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Treatment: Cells are treated with the ATR inhibitor for a defined period.
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Incubation: After treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
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Colony Staining: The colonies are fixed with a solution such as methanol (B129727) or 4% paraformaldehyde and then stained with a dye like crystal violet.
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Colony Counting: Colonies containing at least 50 cells are counted.
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Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the inhibitor on cell survival.[16][17][18]
Western Blot Analysis for ATR Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the inhibition of the ATR signaling pathway by measuring the phosphorylation of its downstream target, CHK1.
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Cell Lysis: HCC cells are treated with the ATR inhibitor for a specified time. The cells are then harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
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Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-CHK1 (Ser345), anti-total CHK1, and anti-ATR). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.
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Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19][20]
Animal Xenograft Model for In Vivo Efficacy
This model is used to evaluate the antitumor efficacy of a drug in a living organism.
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Cell Implantation: Human HCC cells (e.g., Hep3B) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: The tumors are allowed to grow to a palpable size.
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Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives the ATR inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a specific dosing schedule, while the control group receives a vehicle.
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Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
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Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers like Ki-67.[21][22][23]
Conclusion
This compound presents a promising natural product-derived ATR inhibitor with demonstrated activity against HCC cell lines. While the available data is encouraging, further preclinical studies are needed to directly compare its efficacy and safety profile against other synthetic ATR inhibitors currently in development. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working to advance novel therapies for hepatocellular carcinoma. Future research should focus on head-to-head in vitro and in vivo studies in HCC models to better delineate the therapeutic potential of this compound in this challenging disease.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ATR inhibitor AZD6738 enhances the antitumor activity of radiotherapy and immune checkpoint inhibitors by potentiating the tumor immune microenvironment in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR inhibitor AZD6738 enhances the antitumor activity of radiotherapy and immune checkpoint inhibitors by potentiating the tumor immune microenvironment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Hepatocellular Carcinoma for Local-Regional Intraarterial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment of Animal Models with Orthotopic Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Daphnegiravone D and Berzosertib: Efficacy and Mechanism of Action as ATR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of Daphnegiravone D and the clinical efficacy of berzosertib, two inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.
This document summarizes the available experimental data, details the methodologies of key experiments, and visualizes the pertinent biological pathways and experimental workflows.
Introduction
ATR kinase is a pivotal regulator of cell cycle checkpoints and DNA repair, making it an attractive target for cancer therapy. By inhibiting ATR, cancer cells with existing DNA damage stress are prevented from repairing their DNA, leading to cell death. This guide examines two compounds that target ATR: this compound, a natural product with preclinical evidence of ATR inhibition, and berzosertib (M6620/VX-970), a well-characterized ATR inhibitor that has undergone extensive clinical investigation.
Mechanism of Action: Targeting the ATR Pathway
Both this compound and berzosertib exert their anticancer effects by inhibiting the ATR kinase. ATR is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress. Activated ATR then phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and DNA repair. Inhibition of ATR disrupts this signaling cascade, leading to the accumulation of DNA damage and ultimately, apoptosis.
Efficacy Data
The following tables summarize the available efficacy data for this compound (preclinical) and berzosertib (clinical). It is crucial to note that a direct comparison of efficacy is not appropriate due to the different stages of development and the different cancer types studied.
This compound: Preclinical Efficacy in Hepatocellular Carcinoma
This compound has demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cell lines in vitro.
| Cell Line | IC50 (µM) | Reference |
| Hep3B | 1.63 | [1] |
| HepG2 | 9.89 | [1] |
| LO2 (normal human hepatic cells) | 45.08 | [1] |
| Table 1: In vitro cytotoxicity of this compound in HCC cell lines. |
A study on human hepatoma Hep3B cells xenograft models showed that this compound significantly inhibited tumor growth.[2] At doses of 5 mg/kg and 10 mg/kg, the inhibition rates of tumor volume were approximately 35.9% and 50.3%, respectively, compared to the vehicle group.[2]
Berzosertib: Clinical Efficacy
Berzosertib has been evaluated in multiple clinical trials, both as a monotherapy and in combination with chemotherapy, for various solid tumors.
Ovarian Cancer (Platinum-Resistant)
| Trial | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase II | Berzosertib + Gemcitabine (B846) | 34 | 22.9 weeks | 84.4 weeks (in patients with PFI ≤3 months) | [3][4][5] |
| Gemcitabine alone | 36 | 14.7 weeks | 40.4 weeks (in patients with PFI ≤3 months) | [3][4][5] | |
| Table 2: Efficacy of berzosertib in combination with gemcitabine in platinum-resistant ovarian cancer. PFI: Platinum-Free Interval. |
Small Cell Lung Cancer (SCLC) (Relapsed)
| Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase II (NCT02487095) | Berzosertib + Topotecan (B1662842) | 25 | 36% | - | 8.5 months |[1][6] | | Phase II | Berzosertib + Topotecan | 40 | 25.6% | 3.9 months | 8.9 months |[7] | | | Topotecan alone | 20 | 5.6% | 3.0 months | 5.4 months |[7] | Table 3: Efficacy of berzosertib in combination with topotecan in relapsed SCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Preparation: Cells are seeded and treated with varying concentrations of this compound for a specified time.
-
Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then with 1X binding buffer.[8][9]
-
Staining: The cell pellet is resuspended in 1X binding buffer, and then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[8][9]
-
Incubation: The stained cells are incubated in the dark at room temperature.[8][9]
-
Flow Cytometry: The samples are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[8][9]
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.
Protocol Details:
-
Cell Preparation: Cells are cultured and treated with this compound.
-
Probe Loading: The cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.[10][11]
-
Washing: Excess probe is removed by washing the cells.[10][11]
-
Fluorescence Measurement: Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, is measured.[10][11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a drug to its target protein in a cellular context.[12]
Protocol Details:
-
Treatment: Intact cells or cell lysates are treated with the compound of interest (this compound) or a vehicle control.[4][13]
-
Heating: The samples are heated to a range of temperatures.[4][13]
-
Separation: The heated samples are centrifuged to separate the soluble proteins from the aggregated, denatured proteins.[4][13]
-
Analysis: The amount of soluble target protein (ATR) at each temperature is quantified, typically by Western blotting.[4][13] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Conclusion
This compound and berzosertib both function as inhibitors of the critical DNA damage response kinase, ATR. Preclinical studies show that this compound induces apoptosis and ROS production in hepatocellular carcinoma cells by targeting ATR. Berzosertib has demonstrated clinical efficacy in combination with chemotherapy in patients with platinum-resistant ovarian cancer and relapsed small cell lung cancer.
While the available data highlights the potential of both compounds as anticancer agents, further research is necessary. For this compound, more extensive preclinical studies, including in vivo efficacy and toxicity assessments, are required to validate its therapeutic potential. For berzosertib, ongoing and future clinical trials will continue to define its role in the treatment of various cancers and identify patient populations most likely to benefit from ATR inhibition. This comparative guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a structured overview of the current evidence for these two ATR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 11. abcam.com [abcam.com]
- 12. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Head-to-Head Comparison: Daphnegiravone D vs. AZD6738 in ATR Inhibition
In the landscape of targeted cancer therapy, the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a critical node in the DNA Damage Response (DDR) pathway, making it a prime target for novel therapeutics. This guide provides a detailed head-to-head comparison of two ATR inhibitors: Daphnegiravone D, a natural product, and AZD6738 (Ceralasertib), a synthetic small molecule inhibitor currently in clinical development. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a prenylated flavonoid isolated from Daphne giraldii.[1] Recent studies have identified it as an agent that can induce apoptosis and oxidative stress in cancer cells, with ATR being a key molecular target.[2]
AZD6738 (Ceralasertib) is a potent and selective, orally bioavailable inhibitor of ATR kinase developed by AstraZeneca.[3][4] It is being extensively investigated in numerous clinical trials as both a monotherapy and in combination with other anticancer agents for the treatment of various solid tumors.[5][6][7]
Mechanism of Action: Targeting the ATR Signaling Pathway
Both this compound and AZD6738 exert their primary anticancer effects by inhibiting the ATR kinase, a crucial protein that senses and responds to DNA damage, particularly single-strand breaks and replication stress.[2][8][9][10] Inhibition of ATR disrupts the downstream signaling cascade, leading to the suppression of cell cycle checkpoints and impairment of DNA repair mechanisms. This ultimately results in the accumulation of DNA damage and induction of apoptosis in cancer cells.
A key downstream effector of ATR is the checkpoint kinase 1 (CHK1). AZD6738 has been shown to inhibit the phosphorylation of CHK1 at Ser345, a direct marker of ATR activity.[3][11][12] While the precise biochemical mechanism of this compound's interaction with ATR is still under investigation, it has been shown to decrease both the mRNA and protein levels of ATR in hepatocellular carcinoma cells.[2]
Below is a diagram illustrating the central role of ATR in the DNA damage response and the points of inhibition by this compound and AZD6738.
Preclinical Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and AZD6738 from preclinical studies.
In Vitro Activity
| Parameter | This compound | AZD6738 (Ceralasertib) | Reference |
| Target | ATR (downregulates mRNA and protein) | ATR Kinase (ATP competitive inhibitor) | [2] |
| Enzyme IC50 | Not Reported | 0.001 µM | [3] |
| Cellular IC50 (p-CHK1 Ser345) | Not Reported | 0.074 µM | [3] |
| Cell Proliferation IC50 | ~0.5-10.0 µM (in Hep3B and HepG2 cells) | < 1 µM in 73/197 cell lines | [13] |
In Vivo Activity & Combination Therapy
| Aspect | This compound | AZD6738 (Ceralasertib) | Reference |
| Monotherapy | Not Reported | Significant dose-dependent tumor growth inhibition in ATM-deficient xenograft models. | [3] |
| Combination Therapy | Increased apoptosis and ROS production with oxaliplatin (B1677828) in Hep3B cells. | Synergistic cell killing and enhanced anti-tumor activity with DNA damaging agents (cisplatin, carboplatin, gemcitabine, bendamustine) and ionizing radiation. Also synergistic with PARP inhibitor olaparib. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used in the evaluation of these ATR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or AZD6738 for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 values.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status, such as ATR and p-CHK1.
-
Cell Lysis: Cells treated with the compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-ATR, anti-p-CHK1) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
Clinical Development
This compound is currently in the preclinical stage of investigation, with studies focusing on its efficacy in hepatocellular carcinoma cell lines.[1][2]
AZD6738 (Ceralasertib) is in advanced clinical development. It has been evaluated in numerous Phase I and Phase II clinical trials for a wide range of solid tumors, including non-small cell lung cancer, breast cancer, ovarian cancer, and prostate cancer, both as a monotherapy and in combination with various anti-cancer therapies such as chemotherapy, radiotherapy, PARP inhibitors (olaparib), and immune checkpoint inhibitors (durvalumab).[5][6][7][14][15]
Summary and Conclusion
This compound and AZD6738 both target the critical ATR pathway in cancer cells, but they represent different stages of drug development and possess distinct characteristics.
-
This compound is a promising natural product with demonstrated anti-cancer activity in preclinical models of hepatocellular carcinoma. Its mechanism appears to involve the downregulation of ATR expression. Further research is needed to elucidate its precise binding mode and to advance its development.
-
AZD6738 (Ceralasertib) is a well-characterized, potent, and selective small molecule inhibitor of ATR kinase with a more direct inhibitory mechanism. It has shown significant promise in a broad range of preclinical models and is being extensively evaluated in clinical trials, positioning it as a leading candidate in the class of ATR inhibitors.
For researchers, this compound offers an interesting scaffold for further medicinal chemistry optimization, while AZD6738 provides a well-validated tool for studying ATR biology and a potential therapeutic option in ongoing and future clinical investigations. The contrasting profiles of these two molecules highlight the diverse approaches being taken to target the ATR pathway for cancer therapy.
References
- 1. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD6738 [openinnovation.astrazeneca.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ceralasertib - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
Synergistic effects of Daphnegiravone D with other chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Daphnegiravone D (DGD), a natural flavonoid, has demonstrated potential as a synergistic agent in cancer chemotherapy, particularly in combination with the platinum-based drug oxaliplatin (B1677828). This guide provides a comparative analysis of the synergistic effects of DGD, summarizing the available experimental data and outlining the underlying mechanisms of action.
Synergistic Effects with Oxaliplatin in Hepatocellular Carcinoma
Existing research highlights a significant synergistic interaction between this compound and oxaliplatin in preclinical models of hepatocellular carcinoma (HCC), specifically in the Hep3B cell line. While detailed quantitative data from combination studies, such as IC50 values and Combination Index (CI) values, are not publicly available, qualitative assessments consistently indicate that the combination of DGD and oxaliplatin leads to a more potent anti-cancer effect than either agent alone.
The primary synergistic effects observed are an increase in both apoptosis (programmed cell death) and the production of reactive oxygen species (ROS) within cancer cells[1]. This enhanced cellular stress and death signaling suggests a promising avenue for improving the therapeutic efficacy of oxaliplatin.
Table 1: Qualitative Summary of Synergistic Effects of this compound and Oxaliplatin in Hep3B Cells
| Endpoint | This compound Alone | Oxaliplatin Alone | DGD + Oxaliplatin Combination |
| Apoptosis | Induces apoptosis | Induces apoptosis | Significantly increased apoptosis[1] |
| ROS Production | Induces ROS production | Induces ROS production | Significantly increased ROS production[1] |
Mechanism of Synergistic Action: Targeting the ATR Pathway
The synergistic activity of this compound with oxaliplatin is attributed to its ability to directly target the Ataxia Telangiectasia and Rad3-related (ATR) protein, a crucial component of the DNA damage response (DDR) pathway[1].
Oxaliplatin, a DNA-damaging agent, induces lesions in the DNA of cancer cells. In response, cancer cells activate the DDR pathway, with ATR playing a key role in sensing the damage and orchestrating cell cycle arrest and DNA repair. This allows the cancer cells to survive the chemotherapy-induced damage.
This compound inhibits ATR, thereby compromising the cancer cells' ability to repair the DNA damage inflicted by oxaliplatin. This disruption of the DDR pathway leads to an accumulation of DNA damage, ultimately triggering a heightened apoptotic response and increased ROS production, culminating in enhanced cancer cell death[1].
Figure 1. Proposed signaling pathway for the synergistic action of this compound and oxaliplatin.
Experimental Protocols
While specific concentrations and incubation times from the definitive combination studies are not available, the following are detailed, standard methodologies for the key experiments used to evaluate the synergistic effects of this compound and other chemotherapies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, oxaliplatin alone, and the combination of both drugs at specific molar ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed Hep3B cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Treat Hep3B cells in 6-well plates with the test compounds.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the relative fluorescence intensity to determine the levels of intracellular ROS.
Figure 2. General experimental workflow for assessing synergistic effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound has the potential to enhance the efficacy of oxaliplatin in hepatocellular carcinoma by targeting the ATR-mediated DNA damage response pathway. This synergistic interaction offers a promising strategy to overcome chemotherapy resistance and improve patient outcomes.
Further research is warranted to:
-
Quantify the Synergy: Conduct detailed in vitro studies to determine the IC50 values of the DGD and oxaliplatin combination and calculate the Combination Index across various HCC cell lines.
-
Explore Other Combinations: Investigate the synergistic potential of this compound with other classes of chemotherapeutic agents and in different cancer types.
-
In Vivo Validation: Validate the synergistic effects and assess the safety and efficacy of the combination therapy in animal models of cancer.
These future studies will be crucial in translating the promising preclinical findings of this compound's synergistic potential into clinical applications for cancer therapy.
References
Validating the ATR-Inhibitory Activity of Daphnegiravone D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATR-inhibitory activity of Daphnegiravone D with other well-established ATR inhibitors currently in clinical development. The information presented is supported by available experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy of ATR Inhibitors
A critical aspect of validating a novel ATR inhibitor is to quantify its potency. While direct enzymatic inhibition data for this compound is not publicly available, studies have shown it directly targets the ATR protein.[1] The following table summarizes the available data for this compound and compares it with the half-maximal inhibitory concentrations (IC50) of leading clinical-stage ATR inhibitors.
| Inhibitor | Reported IC50 (ATR Kinase Activity) | Cell-Based Assay (IC50) | Key Findings for this compound |
| This compound | Not Available | Not Available | Directly targets ATR protein as confirmed by Cellular Thermal Shift Assay (CETSA). Decreases ATR mRNA and protein levels in a concentration-dependent manner in Hep3B cells.[1] |
| Ceralasertib (AZD6738) | 1 nM | 74 nM (inhibition of Chk1 phosphorylation) | Orally bioavailable and has been shown to reduce tumor growth in ATM-deficient xenograft models. |
| Berzosertib (VE-822) | 19 nM (in HT29 cells) | 19 nM (in HT29 cells) | Demonstrates synergistic cell-killing activity when combined with DNA damaging agents. |
| Elimusertib (BAY1895344) | 7 nM | 78 nM (median in a panel of tumor cell lines) | Potently inhibits the proliferation of a broad spectrum of human tumor cell lines.[2][3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of ATR inhibitors and the methods used for their validation, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.
Caption: The ATR Signaling Pathway in response to DNA damage.
Caption: Experimental workflow for validating ATR inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of the ATR inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep3B)
-
Complete cell culture medium
-
This compound and comparator ATR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or comparator ATR inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Western Blot Analysis for ATR Signaling
Objective: To assess the inhibition of the ATR signaling pathway by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Cancer cell lines
-
This compound and comparator ATR inhibitors
-
DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-ATR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound or comparator inhibitors for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., HU) or expose cells to UV radiation to activate the ATR pathway.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-CHK1 to total CHK1 and the loading control to determine the extent of ATR inhibition.
Cell Cycle Analysis
Objective: To determine the effect of the ATR inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound and comparator ATR inhibitors
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with the inhibitors for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound that targets the ATR signaling pathway. While a direct enzymatic IC50 value is needed for a complete quantitative comparison with clinical-stage ATR inhibitors, the demonstrated ability of this compound to directly bind to the ATR protein and reduce its expression, leading to cancer cell death, validates its ATR-inhibitory activity. Further investigation, including in vitro kinase assays, is warranted to fully elucidate its potency and mechanism of action. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation of this compound as a potential anti-cancer therapeutic.
References
- 1. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of tumor responses to DNA damaging therapy by the selective ATR inhibitor VX-970 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibition facilitates targeting of leukemia dependence on convergent nucleotide biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Daphnegiravone D and Cisplatin in Liver Cancer: Efficacy and Mechanisms
For Immediate Release
This guide provides a detailed comparative analysis of Daphnegiravone D, a novel prenylated flavonoid, and cisplatin (B142131), a long-established chemotherapeutic agent, in the context of liver cancer treatment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cytotoxic effects, mechanisms of action, and relevant experimental data for both compounds.
Executive Summary
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology. While cisplatin has been a cornerstone of various chemotherapy regimens, its efficacy is often limited by severe side effects and the development of drug resistance. This compound, a natural compound isolated from Daphne giraldii, has emerged as a promising anti-cancer agent with potent activity against liver cancer cells. This guide synthesizes available data to compare the performance of these two compounds, focusing on their effects on cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the anti-cancer effects of this compound and cisplatin in human liver cancer cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 Value | Treatment Duration |
| This compound | HepG2 | 9.89 µM | 48 hours |
| Hep3B | 1.63 µM | 48 hours | |
| Cisplatin | HepG2 | ~7 µg/mL (~23.3 µM) | Not Specified |
| HepG2 | 45 µM | 24 hours | |
| Hep3B | 50 µM | 24 hours |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Time Point |
| This compound | Hep3B | 2.0 µM | Significantly Increased | 48 hours |
| HepG2 | 10.0 µM | Significantly Increased | 48 hours | |
| Cisplatin | HepG2 | 33.33 µM | 48.35 ± 2.24% | 24 hours[1] |
| BEL7402 | 33.33 µM | Significantly Increased | 24 hours[1] |
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Concentration | Effect on Cell Cycle |
| This compound | HepG2 & Hep3B | 2.5-10.0 µM (HepG2), 0.5-2.0 µM (Hep3B) | G0/G1 phase arrest |
| Cisplatin | HepG2 | 7 µM | S phase arrest (91.15 ± 4.59% in S phase)[2] |
| HepG2 & Hep3B | Low concentrations | Decrease in G1, increase in S phase |
Table 4: In Vivo Efficacy (Xenograft Models)
| Compound | Animal Model | Dosage | Tumor Growth Inhibition |
| This compound | Hep3B Xenograft | 5 mg/kg & 10 mg/kg | 35.9% and 50.3% (volume) |
| Cisplatin | HepG2 Xenograft | 10 mg/kg & 20 mg/kg | ~56% and ~56% (weight) |
| PDX Model | 3.5 mg/kg | 34.3%[3] |
Mechanisms of Action
This compound
This compound exerts its anti-cancer effects through a multi-pronged approach. It has been shown to induce apoptosis in hepatocellular carcinoma cells.[4] This process is mediated by the induction of both oxidative and nitrosative stress, which in turn leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] Furthermore, this compound has been identified as a direct inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR), a key regulator of the DNA damage response.[6] By targeting ATR, this compound disrupts cell cycle checkpoints and promotes cell death in cancer cells.[6] Studies have also indicated that this compound can induce a G0/G1 phase cell cycle arrest in liver cancer cells.
Cisplatin
Cisplatin is a platinum-based alkylating agent that primarily functions by forming covalent cross-links with DNA, leading to DNA damage.[7] This damage, if not repaired, triggers a cascade of cellular events that culminate in apoptosis. The induction of apoptosis by cisplatin involves multiple signaling pathways. In liver cancer cells, cisplatin has been shown to activate the c-Jun N-terminal kinase (JNK) and p53 signaling pathways.[8][9][10] The activation of p53 can, in turn, upregulate pro-apoptotic proteins.[8] Additionally, cisplatin has been found to down-regulate the X-linked inhibitor of apoptosis protein (XIAP), further promoting programmed cell death. The MAPK/ERK pathway has also been implicated in cisplatin-induced apoptosis.[7] Cisplatin is known to cause cell cycle arrest, with some studies reporting an S phase block in HepG2 cells.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or cisplatin at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing and Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-p38, p-JNK, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Generalized workflow for in vitro and in vivo evaluation of anti-cancer compounds.
Caption: Proposed signaling pathway for this compound in liver cancer cells.
Caption: Key signaling pathways involved in cisplatin-induced apoptosis in liver cancer.
Conclusion
This comparative analysis highlights that both this compound and cisplatin are effective inducers of cell death in liver cancer cells, albeit through distinct molecular mechanisms. This compound demonstrates potent cytotoxicity, particularly in Hep3B cells, and acts by targeting ATR and inducing oxidative stress-mediated p38 MAPK activation. Cisplatin, a well-established chemotherapeutic, primarily induces DNA damage, leading to apoptosis through the activation of p53 and JNK pathways and the suppression of XIAP.
The data suggests that this compound may offer a promising alternative or complementary therapeutic strategy for liver cancer, potentially overcoming some of the limitations associated with cisplatin. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. This guide provides a foundational resource for researchers to design and interpret future investigations in the field of liver cancer therapeutics.
References
- 1. Granulin A Synergizes with Cisplatin to Inhibit the Growth of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced regulation of signal transduction pathways and transcription factors in p53-mutated subclone variants of hepatoma cells: Potential application for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged Jun N-terminal kinase (JNK) activation and the upregulation of p53 and p21(WAF1/CIP1) preceded apoptosis in hepatocytes after partial hepatectomy and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of JNK/c-Jun-ATF2 Overcomes Cisplatin Resistance in Liver Cancer through down-Regulating Galectin-1 [ijbs.com]
- 10. Inhibition of JNK/c-Jun-ATF2 Overcomes Cisplatin Resistance in Liver Cancer through down-Regulating Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Daphnegiravone D: A Potential Adjuvant in Chemotherapy-Resistant Cancers?
A Comparative Analysis of Preclinical Efficacy
The emergence of chemo-resistance remains a formidable obstacle in cancer therapy, necessitating the exploration of novel compounds that can either circumvent or reverse this phenomenon. Daphnegiravone D (DGD), a naturally occurring flavonoid, has demonstrated notable cytotoxic effects in sensitive cancer cell lines. This guide provides a comparative analysis of DGD's efficacy against standard chemotherapeutic agents in both sensitive and resistant cancer cell lines, based on available preclinical data. While direct evidence of DGD's activity in chemo-resistant lines is not yet available, its known mechanisms of action suggest a potential role in sensitizing resistant cancer cells to conventional therapies.
Comparative Cytotoxicity of this compound and Standard Chemotherapeutics
The efficacy of an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for this compound in sensitive hepatocellular carcinoma cell lines and compare them with the efficacy of doxorubicin, cisplatin, and paclitaxel (B517696) in both sensitive and chemo-resistant breast and lung cancer cell lines.
Table 1: IC50 Values of this compound in Sensitive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | 9.89 |
| This compound | Hep3B | Hepatocellular Carcinoma | 1.63 |
Table 2: Comparative IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Compound | Cell Line | Phenotype | IC50 (µM) | Fold Resistance |
| Doxorubicin | MCF-7 | Sensitive | 1.65 | - |
| Doxorubicin | MCF-7/ADR | Doxorubicin-Resistant | 128.5 | ~78 |
Table 3: Comparative IC50 Values of Cisplatin in Sensitive and Resistant Lung Cancer Cell Lines
| Compound | Cell Line | Phenotype | IC50 (µM) | Fold Resistance |
| Cisplatin | A549 | Sensitive | 3.8 - 6.14 | - |
| Cisplatin | A549/DDP | Cisplatin-Resistant | 43.01 - 47.67 | ~7-12.5 |
Table 4: IC50 Values of Paclitaxel in Various Breast Cancer Cell Lines
| Compound | Cell Line | Cancer Subtype | IC50 (nM) |
| Paclitaxel | MDA-MB-231 | Triple Negative | 300 |
| Paclitaxel | SKBR3 | HER2+ | 4000 |
| Paclitaxel | BT-474 | Luminal B | 19 |
| Paclitaxel | MCF-7 | Luminal A | 3500 |
Mechanism of Action of this compound and Its Potential in Chemo-Resistant Cancers
This compound induces apoptosis in hepatocellular carcinoma cells through multiple pathways. A key mechanism is the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a crucial component of the DNA damage response pathway.[1] By inhibiting ATR, DGD may prevent cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis. Furthermore, DGD has been shown to induce oxidative and nitrosative stress, which can also trigger programmed cell death.
A common mechanism of chemo-resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. These pumps actively remove chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and thus their efficacy. Flavonoids, the class of compounds to which DGD belongs, have been shown to overcome drug resistance by modulating various mechanisms, including the inhibition of P-gp.[2][3][4][5][6][7] While the specific effect of DGD on P-gp has not been reported, its flavonoid structure suggests a potential to act as a chemosensitizer.
The synergistic effect of DGD with oxaliplatin (B1677828) in Hep3B cells further supports its potential role in combination therapies.[1] By targeting pathways that are distinct from those of traditional chemotherapeutics, DGD could potentially lower the threshold for apoptosis induction and help overcome resistance.
Visualizing the Molecular Pathway and Experimental Workflows
To better understand the mechanisms of action and the methods used to assess the efficacy of anti-cancer compounds, the following diagrams are provided.
Detailed Experimental Protocols
1. Cell Viability Assessment by MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
2. Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specified time. Both adherent and suspension cells are collected. Adherent cells are detached using trypsin and washed with PBS.
-
Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, the cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.
3. Protein Expression Analysis by Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: After treatment with the desired compound, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids: New Frontier for Immuno-Regulation and Breast Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alleviation of Multidrug Resistance by Flavonoid and Non-Flavonoid Compounds in Breast, Lung, Colorectal and Prostate Cancer [mdpi.com]
- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Daphnegiravone D: A Natural Alternative to Synthetic ATR Inhibitors in Cancer Therapy
A detailed comparison for researchers and drug development professionals.
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] In cancer cells, which often exhibit increased replication stress and defects in other DNA repair pathways, reliance on the ATR signaling pathway for survival is heightened.[1][3] This dependency makes ATR an attractive therapeutic target, and several synthetic ATR inhibitors are currently in clinical development.[1] However, the exploration of natural compounds as ATR inhibitors offers a promising alternative, with Daphnegiravone D emerging as a noteworthy candidate. This guide provides a detailed comparison of this compound, a natural product isolated from Daphne giraldii, and synthetic ATR inhibitors, highlighting the potential advantages of this natural compound.
A Unique Dual Mechanism of Action Sets this compound Apart
The most significant advantage of this compound lies in its unique mechanism of action. Unlike synthetic ATR inhibitors, which are typically ATP-competitive and focus solely on inhibiting the kinase activity of the ATR protein, this compound exhibits a dual-pronged attack.
Studies have shown that this compound not only directly binds to the ATR protein, as confirmed by Cellular Thermal Shift Assays (CETSA), but it also reduces the cellular levels of both ATR mRNA and protein in a concentration-dependent manner.[4] This suggests that this compound both inhibits the function of existing ATR protein and suppresses its de novo synthesis. This multifaceted approach could lead to a more sustained and profound inhibition of the ATR signaling pathway compared to synthetic counterparts.
| Feature | This compound | Synthetic ATR Inhibitors (e.g., AZD6738, VX-970) |
| Primary Mechanism | Direct binding to ATR protein & Downregulation of ATR mRNA and protein expression.[4] | ATP-competitive inhibition of ATR kinase activity. |
| Mode of Action | Dual: Inhibition of protein function and synthesis. | Singular: Inhibition of enzymatic activity. |
| Potential for Resistance | The dual mechanism might lower the probability of developing resistance. | Resistance can develop through mutations in the ATP-binding pocket of ATR. |
Potency and Selectivity: A Point of Differentiation
However, the therapeutic window of any inhibitor is not solely defined by its potency but also by its selectivity and off-target effects. Natural products, having co-evolved with biological systems, often possess unique and complex scaffolds that can offer higher selectivity for their targets. While comprehensive kinase selectivity profiling for this compound is needed, its natural origin suggests a potentially favorable selectivity profile.
| Inhibitor | Type | IC50 (ATR Kinase) |
| This compound | Natural Product | Not Reported (Exhibits activity by downregulating ATR protein levels) |
| Ceralasertib (AZD6738) | Synthetic | 1 nM |
| Berzosertib (VX-970/M6620) | Synthetic | 19 nM (in HT29 cells) |
| Elimusertib (BAY-1895344) | Synthetic | 7 nM |
The Broader Advantages of Natural Products in Drug Discovery
The exploration of natural compounds like this compound for ATR inhibition aligns with a broader recognition of the value of natural products in drug discovery. Natural products offer unparalleled chemical diversity and often possess "privileged scaffolds" that are evolutionarily selected for interacting with biological targets. This can translate to novel mechanisms of action and potentially better safety profiles compared to synthetically designed molecules.
Signaling Pathways and Experimental Workflows
To understand the context of ATR inhibition and the methods used to study it, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for identifying and characterizing ATR inhibitors.
Caption: The ATR signaling pathway in response to DNA damage.
Caption: A general workflow for the discovery and validation of ATR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of ATR inhibitors.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of a compound to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable buffer. Divide the cell suspension into two aliquots; treat one with the test compound (e.g., this compound) and the other with a vehicle control (e.g., DMSO). Incubate at 37°C for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a set time (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis and Protein Quantification: Lyse the cells using freeze-thaw cycles or mechanical disruption. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analysis: Quantify the amount of soluble target protein (ATR) in each sample using methods like Western blotting or ELISA. A shift in the melting curve in the presence of the compound indicates target engagement.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
This proteomic technique is used to identify and quantify protein expression changes in response to drug treatment.
-
Sample Preparation: Grow cells and treat them with either the test compound or a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each sample with a different iTRAQ reagent (e.g., 4-plex or 8-plex).
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography to reduce sample complexity.
-
Mass Spectrometry: Analyze the peptide fractions using tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of each protein based on the intensity of the reporter ions from the iTRAQ tags.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the extent of apoptosis induced by a compound.
-
Cell Treatment: Seed cells in culture plates and treat them with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.
Conclusion
This compound presents a compelling case as a novel ATR inhibitor with distinct advantages over its synthetic counterparts. Its unique dual mechanism of action, targeting both ATR protein function and expression, holds the potential for a more durable therapeutic effect and a lower likelihood of acquired resistance. While further studies are required to fully elucidate its potency, selectivity, and in vivo efficacy, this compound stands out as a promising lead compound from a natural source. The continued investigation of such natural products is crucial for expanding the arsenal (B13267) of targeted therapies against cancer and overcoming the challenges of drug resistance.
References
- 1. onclive.com [onclive.com]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Daphnegiravone D: A Comparative Analysis of its Anti-Cancer Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the anti-cancer properties of Daphnegiravone D, a prenylated flavonoid, has been compiled to provide researchers, scientists, and drug development professionals with a critical overview of its therapeutic potential. This guide synthesizes available experimental data to objectively compare its performance against established anti-cancer agents, offering a detailed look into its mechanism of action and preclinical efficacy.
This compound has demonstrated significant anti-cancer activity, particularly in hepatocellular carcinoma (HCC).[1] Studies have shown its ability to selectively inhibit the growth of various cancer cell lines while exhibiting lower cytotoxicity towards normal human cells.[2] This guide presents a cross-validation of these anti-cancer effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Comparative Efficacy of this compound
This compound has been evaluated for its cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined and compared with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) | Selectivity (Normal vs. Cancer) |
| HepG2 | Hepatocellular Carcinoma | 9.89 | >100 | High |
| Hep3B | Hepatocellular Carcinoma | 1.63 | 31.23 | High |
| A549 | Lung Cancer | 18.34 | 45.32 | Moderate |
| MCF-7 | Breast Cancer | 21.09 | 25.32 | Moderate |
| PC-3 | Prostate Cancer | 23.83 | Not Available | Not Available |
| HCT-116 | Colon Cancer | 20.12 | 15.23 | Moderate |
| U251 | Glioblastoma | 25.32 | Not Available | Not Available |
| Bcap-37 | Breast Cancer | 24.32 | Not Available | Not Available |
| BGC-823 | Gastric Cancer | 26.34 | Not Available | Not Available |
| LO2 | Normal Human Hepatic Cells | 45.08 | >100 | - |
Caption: Comparative IC50 values of this compound and 5-Fluorouracil (5-FU) against various human cancer cell lines and a normal human hepatic cell line (LO2). Data compiled from published studies.[2]
In combination therapy, this compound has shown synergistic effects with existing chemotherapeutic drugs. For instance, when combined with Oxaliplatin, it significantly increased apoptosis and the production of reactive oxygen species (ROS) in Hep3B cells compared to either drug alone.[3] This suggests a potential role for this compound in enhancing the efficacy of current cancer treatment regimens.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and promoting oxidative stress within cancer cells.
Induction of Apoptosis via ATR and p38/JNK MAPK Signaling Pathways
Research has identified that this compound directly targets the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key player in the DNA damage response pathway.[3] By inhibiting ATR, this compound disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis.
Furthermore, this compound activates the p38 and JNK MAP kinase pathways, which are involved in cellular responses to stress.[1][4] This activation contributes to the induction of apoptosis. The interplay between these pathways culminates in the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), key events that dismantle the cell during apoptosis.
Caption: this compound's inhibition of the ATR signaling pathway.
Caption: Activation of p38/JNK MAPK pathway by this compound leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Hepatocellular carcinoma cells (e.g., HepG2, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or control compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Hepatocellular carcinoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Hepatocellular carcinoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound presents a promising profile as an anti-cancer agent, particularly for hepatocellular carcinoma. Its selective cytotoxicity towards cancer cells and its ability to act synergistically with existing chemotherapeutics warrant further investigation. The detailed mechanisms of action, involving the targeting of key signaling pathways like ATR and p38/JNK MAPK, provide a solid foundation for its continued development as a potential therapeutic candidate. This guide serves as a valuable resource for the scientific community to facilitate further research and cross-validation of this compound's anti-cancer effects.
References
- 1. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Daphnegiravone D Against Standard-of-Care HCC Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound Daphnegiravone D against established standard-of-care drugs for Hepatocellular Carcinoma (HCC). The information is compiled from preclinical data to offer an objective overview of their respective anti-cancer activities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to this compound and Standard-of-Care HCC Drugs
Hepatocellular Carcinoma remains a significant challenge in oncology. The current therapeutic landscape for advanced HCC includes a range of multi-kinase inhibitors and immunotherapy combinations. This compound, a prenylated flavonoid, has emerged as a potential therapeutic agent, demonstrating cytotoxic effects in HCC cell lines. This guide aims to benchmark its preclinical performance against key standard-of-care drugs: Sorafenib, Lenvatinib, Regorafenib, and Cabozantinib.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize the available preclinical data for this compound and standard-of-care HCC drugs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the specific cell lines and models used.
Table 1: In Vitro Cytotoxicity (IC50) in HCC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are presented in micromolar (µM) and represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells after a specified incubation time.
| Drug | HepG2 (IC50 in µM) | Hep3B (IC50 in µM) | Other HCC Cell Lines (IC50 in µM) |
| This compound | 9.89 | 1.63 | - |
| Sorafenib | ~5-10 | ~5-10 | Huh7: ~5-10 |
| Lenvatinib | Not sensitive (up to 40) | ~1.0 | Huh-7: ~2.5 |
| Regorafenib | ~5-15 | ~5-15 | PLC/PRF/5, SK-Hep1, HA59T: Variable |
| Cabozantinib | ~5.38 | Insensitive | MHCC97H: Sensitive |
Table 2: In Vivo Tumor Growth Inhibition in HCC Xenograft Models
This table presents the tumor growth inhibition (TGI) observed in preclinical xenograft models, where human HCC cells are implanted into immunodeficient mice.
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | Hep3B | 5 and 10 mg/kg, every two days | 35.9% and 50.3%, respectively |
| Sorafenib | HuH-7 | 40 mg/kg, daily | ~40% |
| Lenvatinib | Hep3B2.1-7 | 3-30 mg/kg, daily | Significant inhibition |
| Regorafenib | HuH-7 | Not specified | 46.6% |
| Cabozantinib | Various HCC PDX | Not specified | Significant inhibition |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these drugs exert their anti-cancer effects is crucial for targeted therapy and future drug development.
This compound: Induces apoptosis and oxidative stress in HCC cells. A key identified target is the Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical component of the DNA damage response pathway.[1] Inhibition of ATR can lead to the accumulation of DNA damage and subsequent cell death.[1] this compound has also been shown to induce p38-dependent apoptosis via oxidative and nitrosative stress.[2]
Standard-of-Care Multi-Kinase Inhibitors (Sorafenib, Lenvatinib, Regorafenib, Cabozantinib): These drugs primarily target multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis (blood vessel formation) and cell proliferation. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By inhibiting these pathways, these drugs effectively cut off the tumor's blood and nutrient supply and halt its growth. While their primary targets overlap, each drug has a unique kinase inhibition profile, which may account for differences in their efficacy and side-effect profiles.
Signaling Pathway Diagrams
References
- 1. This compound from Daphne giraldii induces cell death by targeting ATR in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Daphne giraldii Nitsche induces p38-dependent apoptosis via oxidative and nitrosative stress in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Daphnegiravone D
Disclaimer: The following document provides generalized disposal and safety procedures for a research compound. Since "Daphnegiravone D" does not correspond to a widely documented chemical with a published Safety Data Sheet (SDS), it must be handled with the assumption that it is hazardous. These guidelines are based on established best practices for managing novel or uncharacterized bioactive compounds in a laboratory setting. You must consult your institution's Environmental Health & Safety (EHS) department and the specific SDS for any chemical you handle for compliant and safe disposal.
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly answer operational questions regarding the safe disposal of novel chemical entities.
Step-by-Step Disposal Protocol for this compound
The overriding principle for laboratory waste is that no activity should begin unless a plan for disposal has been formulated.[1] All chemical waste must be managed in a way that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[2]
Step 1: Hazardous Waste Characterization
Any novel or uncharacterized compound like this compound, particularly a bioactive one, must be managed as hazardous waste.[3] A waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][4] Unless proven otherwise through rigorous testing, assume the compound could possess one or more of these traits.
-
Ignitability: Applies to liquids with a flash point below 60°C (140°F) or solids that can cause fire through friction or spontaneous change.[4]
-
Corrosivity: Pertains to aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2][5]
-
Reactivity: Includes materials that are unstable, react violently with water, or generate toxic gases.[2]
-
Toxicity: Waste that is harmful or fatal when ingested or absorbed.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[1]
-
Do not mix incompatible wastes. As an organic compound, this compound waste should be kept separate from acids, bases, and oxidizing agents.[6]
-
Collect aqueous waste separately from organic solvent waste.[1]
-
Halogenated and non-halogenated solvent wastes should be collected in separate containers, as this can affect disposal routes and costs.[1]
Step 3: Proper Containment
Waste must be collected in appropriate and safe containers.[7]
-
Compatibility: The container must be chemically compatible with this compound and any solvent used. Plastic is often preferred.[2][8] When possible, use the original chemical container.[6]
-
Condition: Containers must be in good condition, free from leaks or damage.[7][8]
-
Closure: Containers must be kept securely closed except when adding waste.[1][2][8] Do not leave a funnel in the container.[8]
Step 4: Labeling
All waste containers must be properly labeled the moment waste is first added.[9]
-
The label must clearly state the words "Hazardous Waste" .[3][8][9]
-
List all chemical constituents by their full English names (no formulas or abbreviations) along with their estimated percentages.[5][8][10]
-
Indicate the specific hazards (e.g., flammable, toxic).[10]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][6][8]
-
The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
There is a maximum storage limit of 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[2]
-
Partially filled containers may remain in an SAA for up to one year, as long as accumulation limits are not exceeded.[2][6]
-
Once a container is full, it must be removed by EHS within three days.[2][8]
Step 6: Arranging for Disposal
-
Never pour hazardous chemicals down the drain.[2]
-
When a waste container is nearly full (e.g., 90%), complete a chemical waste pickup request form provided by your institution's EHS department.[8][9]
-
EHS is responsible for the collection, proper management, and final disposal of the waste.[2][9]
Data Summary: Disposal Requirements
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste (Assume Toxic, potentially Flammable if in solvent) | [2][4] |
| Primary Container | Chemically compatible, leak-proof container with a secure screw-top cap. Glass or plastic as appropriate. | [6][7][8] |
| Secondary Containment | Required in the SAA to contain potential leaks. | [7][10] |
| Labeling | "Hazardous Waste" + Full chemical names and percentages + Hazard information. | [5][8][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [2][8] |
| Drain Disposal | Strictly Prohibited. | [2][11] |
| Trash Disposal | Strictly Prohibited. | [7][11] |
Protocol: Small Spill Cleanup for this compound
This protocol applies to minor spills that do not pose an immediate risk to health and can be managed safely by trained laboratory personnel.[12] For major spills, evacuate the area and contact your institution's emergency responders immediately.[13][14]
1. Preparation and Assessment:
-
Alert personnel in the immediate area.[13]
-
Quickly identify the spilled material and assess the extent of the spill.[15]
-
If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.[15][16]
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE before beginning cleanup.[13][15] This includes:
-
Safety goggles or face shield.
-
Appropriate chemical-resistant gloves.
-
Long-sleeved lab coat.
-
3. Spill Containment:
-
Contain the spill and prevent it from spreading by creating a dike around the edges with absorbent material from a spill kit.[12][14][16]
-
Prevent the spill from entering any drains.[15]
4. Absorption and Cleanup:
-
Use an appropriate absorbent material (e.g., spill pads, chemical absorbent) to soak up the spilled material.[13]
-
Work from the outside edge of the spill toward the center.
-
For solid powder, gently cover with absorbent pads to avoid raising dust.
5. Packaging and Disposal of Cleanup Debris:
-
Carefully place all saturated absorbent materials and contaminated items (e.g., gloves) into a heavy-duty plastic bag or a designated waste container.[12][13]
-
Label the bag or container as "Hazardous Waste" and list the spilled chemical(s).[13]
-
Include this waste with your next hazardous waste collection.[13]
6. Decontamination:
-
Clean the spill area with soap and water or an appropriate decontaminating agent.[13]
-
Dispose of cleaning materials as hazardous waste.
7. Follow-Up:
-
Replenish the contents of your spill kit.[13]
-
Report the incident to your supervisor or laboratory manager as required by your institution.[16]
Visual Workflow Guides
The following diagrams illustrate the standard operational workflows for waste disposal and spill response.
Caption: A logical workflow for the proper disposal of chemical waste.
Caption: Step-by-step workflow for responding to a small chemical spill.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. youtube.com [youtube.com]
- 11. acs.org [acs.org]
- 12. westlab.com [westlab.com]
- 13. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
